Lankacyclinone C
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H33NO5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(2E,4E,6S,8E,10E,12S,14E)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-oxopropanamide |
InChI |
InChI=1S/C24H33NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18,20-22,27-28H,10,13H2,1-5H3,(H,25,30)/b11-7+,12-8+,15-6+,16-14+,17-9+/t18?,20-,21+,22?/m0/s1 |
InChI Key |
SVRCRLSTJHLIAA-LPGCCWNESA-N |
Isomeric SMILES |
CC1C(/C=C(/C=C/[C@H](C/C=C(/C=C/[C@H](C/C=C(/C1=O)\C)O)\C)O)\C)NC(=O)C(=O)C |
Canonical SMILES |
CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Chemoenzymatic Discovery and Synthesis of Lankacyclinone C from Streptomyces rochei Components
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lankacyclinone C, a novel analogue of the potent antitumor agent Lankacidin C, represents a significant development in the exploration of microbial secondary metabolites for therapeutic applications. Unlike its parent compound, this compound is not a direct product of fermentation but is synthesized through a chemoenzymatic approach. This guide details the discovery and laboratory-scale production of this compound, leveraging a key dehydrogenase enzyme from Streptomyces rochei. It provides an in-depth overview of the experimental protocols for enzyme expression and purification, the enzymatic conversion of lankacidinol precursors, and the subsequent purification of the final compound. Comprehensive quantitative data, including spectral analysis for structural elucidation and bioactivity metrics, are presented to provide a thorough technical resource for researchers in natural product chemistry, enzymology, and oncology drug development.
Introduction
Streptomyces rochei is a well-established producer of bioactive secondary metabolites, including the 17-membered polyketide antibiotic, Lankacidin C.[1][2] Lankacidins exhibit significant antimicrobial and antitumor activities, the latter attributed to their role as microtubule stabilizers.[1][3] In the quest for novel Lankacidin derivatives with potentially improved therapeutic profiles, research has extended beyond traditional fermentation and isolation to innovative chemoenzymatic strategies.
This whitepaper focuses on this compound, a Lankacidin C congener characterized by the absence of the δ-lactone moiety.[1] Its discovery was not through direct isolation from Streptomyces rochei but via a targeted chemoenzymatic synthesis. This process utilizes the pyrroloquinoline quinone-dependent dehydrogenase (Orf23), an enzyme native to Streptomyces rochei 7434AN4, to convert monocyclic lankacidinol derivatives into their corresponding C-24 keto compounds. This guide provides a detailed account of the methodologies and data associated with the synthesis, purification, and characterization of this compound.
Chemoenzymatic Synthesis of this compound
The production of this compound is a multi-step process that begins with the heterologous expression and purification of the Orf23 enzyme, followed by the enzymatic conversion of lankacidinol substrates.
Expression and Purification of Orf23 Dehydrogenase
The Orf23 enzyme is a pyrroloquinoline quinone-dependent dehydrogenase identified within the lankacidin biosynthetic gene cluster in Streptomyces rochei 7434AN4. For the synthesis of this compound, the orf23 gene is typically cloned into a suitable expression vector and expressed in a heterologous host such as E. coli.
Experimental Protocol: Orf23 Expression and Purification
-
Gene Cloning and Expression Vector Construction: The orf23 gene is amplified from the genomic DNA of Streptomyces rochei 7434AN4 and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG, and the culture is incubated at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the His-tagged Orf23 enzyme is then purified using affinity chromatography (e.g., Ni-NTA resin). The column is washed to remove non-specifically bound proteins, and the Orf23 enzyme is eluted using a buffer containing a high concentration of imidazole.
-
Buffer Exchange: The purified enzyme is dialyzed against a storage buffer to remove imidazole and concentrate the protein.
Enzymatic Conversion to this compound
The purified Orf23 enzyme catalyzes the oxidation of the C-24 hydroxyl group of lankacidinol and its epimer to the corresponding keto group, yielding this compound and 2-epi-Lankacyclinone C, respectively.
Experimental Protocol: Chemoenzymatic Reaction
-
Substrate Preparation: The substrates, lankacyclinol and 2-epi-lankacyclinol, are obtained from the fermentation of Streptomyces rochei or through synthetic methods.
-
Reaction Setup: The enzymatic reaction is typically performed in a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) containing the lankacidinol substrate, the purified Orf23 enzyme, and the cofactor pyrroloquinoline quinone (PQQ).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 28-37°C) with gentle agitation for a specified period (e.g., 12-24 hours).
-
Reaction Quenching and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate). The organic layer containing the product is separated, dried, and concentrated in vacuo.
Purification and Structure Elucidation
Following the enzymatic reaction, this compound is purified from the reaction mixture and its structure is confirmed using spectroscopic methods.
Purification of this compound
High-performance liquid chromatography (HPLC) is the primary method used for the purification of this compound.
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a small percentage of formic acid or trifluoroacetic acid) is employed to elute the compounds.
-
Detection: The elution profile is monitored using a UV detector, typically at a wavelength where the compounds exhibit strong absorbance.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to yield the purified compound.
Structural Elucidation Data
The structure of this compound is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Spectroscopic Data for this compound
| Data Type | Description |
| ¹H NMR | Specific chemical shifts and coupling constants consistent with the proposed structure. Key signals would include those for the protons adjacent to the newly formed ketone and the absence of the proton at the C-24 hydroxyl group. |
| ¹³C NMR | A characteristic signal in the downfield region (around 200 ppm) corresponding to the C-24 ketone. |
| High-Resolution MS | Provides the exact mass of the molecule, confirming its elemental composition. |
Note: Specific numerical data for NMR and MS are not publicly available in the reviewed literature and would need to be determined experimentally.
Bioactivity of this compound
This compound has been evaluated for its antitumor activity and has shown moderate effects compared to bicyclic lankacidins.
Table 2: Antitumor Activity of this compound
| Compound | Cell Line(s) | Bioactivity Metric (e.g., IC₅₀) | Reference |
| This compound | Not specified in detail | Moderate antitumor activity |
Note: Specific IC₅₀ values against particular cancer cell lines are not detailed in the currently available public literature. Further studies are required to quantify the cytotoxic profile of this compound.
Conclusion
The discovery and synthesis of this compound exemplify the power of chemoenzymatic approaches in expanding the chemical diversity of natural products. By utilizing the Orf23 dehydrogenase from Streptomyces rochei, a novel Lankacidin analogue with potential therapeutic value has been created. This technical guide provides a comprehensive overview of the necessary protocols and data for the production and characterization of this compound. While initial bioactivity data suggests moderate antitumor potential, further studies are warranted to fully elucidate its mechanism of action and therapeutic efficacy. The methodologies described herein offer a solid foundation for researchers and drug development professionals to explore this and other novel derivatives of the lankacidin class.
References
Lankacyclinone C molecular formula and weight
Technical Guide: Lankacyclinone C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on this compound, a molecule noted for its potential therapeutic applications. The document summarizes its chemical properties, and while specific experimental details are limited in publicly accessible literature, it outlines generalized experimental workflows for the isolation and characterization of similar natural products.
Molecular Profile
This compound is identified as a lankacidin C congener. Its fundamental molecular characteristics are detailed below.
| Property | Value |
| Molecular Formula | C₂₄H₃₃NO₅[1][2] |
| Molecular Weight | 415.52 g/mol [1][2] |
Biological Activity
Preliminary research indicates that this compound possesses anti-tumor properties. While the specific mechanisms of action for this compound are not extensively detailed in the available literature, the broader class of molecules to which it belongs is known to exhibit cytotoxic effects against various cancer cell lines. The anti-cancer activity of such compounds can be mediated through various mechanisms, including the induction of apoptosis and the arrest of the cell cycle at different phases.
Generalized Experimental Protocols
Isolation and Purification of Natural Products
A common workflow for isolating a target compound from a producing microorganism is outlined below. This process typically involves cultivation of the organism, extraction of metabolites, and subsequent chromatographic purification.
Protocol Steps:
-
Strain Cultivation and Fermentation: The producing microorganism is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to encourage the production of the target metabolite.
-
Biomass Separation: The microbial cells are separated from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: The cell biomass and the supernatant are typically extracted with an organic solvent (e.g., ethyl acetate, methanol) to isolate the crude mixture of secondary metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the compound of interest from other metabolites. This often involves:
-
Column Chromatography: Initial separation based on polarity using a stationary phase like silica gel.
-
High-Performance Liquid Chromatography (HPLC): Further purification to obtain the compound in high purity.
-
Structural Elucidation
Once the pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Key Techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule, ultimately revealing its complete chemical structure.
Potential Signaling Pathways in Anti-Tumor Activity
While the specific signaling pathways affected by this compound have not been elucidated, compounds with anti-tumor activity often exert their effects by modulating key cellular signaling pathways that regulate cell proliferation, survival, and death. A generalized diagram of a hypothetical signaling cascade that could be a target for anti-tumor compounds is presented below.
This diagram illustrates how an anti-tumor compound could potentially inhibit pro-survival pathways like PI3K/AKT and MAPK, which are often dysregulated in cancer, and simultaneously activate pro-apoptotic pathways, leading to cancer cell death. Further research is necessary to determine if this compound acts through these or other mechanisms.
References
In-Depth Technical Guide to the Biological Activity of Monocyclic Lankacidins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monocyclic lankacidins, a subclass of the lankacidin family of polyketide antibiotics, have emerged as compounds of significant interest in drug discovery. Possessing a simpler carbocyclic core compared to their bicyclic counterparts, these molecules exhibit a compelling profile of biological activities, primarily centered on antitumor and antimicrobial effects. Their primary mechanism of antitumor action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis, a mode of action shared with prominent anticancer drugs like paclitaxel. While their antimicrobial properties are less extensively characterized than those of bicyclic lankacidins, they represent a potential avenue for the development of novel antibacterial agents. This guide provides a comprehensive overview of the currently available data on the biological activities of monocyclic lankacidins, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action.
Introduction
Lankacidins are a group of 17-membered macrocyclic polyketides produced by Streptomyces species. While the bicyclic members of this family, such as lankacidin C, have been more extensively studied, recent research has shed light on the biological potential of their monocyclic congeners, including lankacyclinone C and lankacyclinol. The simplified structure of monocyclic lankacidins, lacking the δ-lactone ring, makes them attractive scaffolds for chemical modification and drug development.[1][2] This technical guide synthesizes the current understanding of the biological activities of these promising compounds.
Antitumor Activity
Monocyclic lankacidin derivatives have demonstrated moderate antitumor activity.[3] Computational and experimental studies suggest that the δ-lactone moiety present in bicyclic lankacidins is not essential for their cytotoxic effects.[3][4]
Quantitative Antitumor Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for key monocyclic lankacidin derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (cervical cancer) | 12.5 | |
| A549 (lung cancer) | 25 | ||
| MCF-7 (breast cancer) | 25 | ||
| 2-epi-Lankacyclinone C | HeLa (cervical cancer) | 25 | |
| A549 (lung cancer) | 50 | ||
| MCF-7 (breast cancer) | 50 |
Mechanism of Antitumor Action: Microtubule Stabilization
The primary mechanism underlying the antitumor activity of lankacidins is the stabilization of microtubules. This action is analogous to that of the widely used chemotherapeutic agent, paclitaxel. By binding to tubulin, lankacidins promote its polymerization into stable microtubules and inhibit their depolymerization. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence is an arrest of the cell cycle at the G2/M phase, ultimately leading to the induction of apoptosis (programmed cell death).
References
Preliminary Research Findings on the Antitumor Effects of Lankacyclinone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lankacyclinone C, a novel semi-synthetic derivative of the natural antibiotic Lankacidin C, has emerged as a promising candidate in the landscape of antitumor research. This technical guide synthesizes the preliminary yet pivotal findings on the cytotoxic effects of this compound against various cancer cell lines. Engineered for enhanced structural amenability, this compound overcomes some of the synthetic challenges posed by its parent compound, opening new avenues for the development of potent anticancer agents. This document provides a comprehensive overview of its synthesis, quantitative antitumor activity, the methodologies employed in its evaluation, and the current understanding of its mechanism of action, including relevant cellular signaling pathways.
Introduction
Lankacidin C, a 17-membered macrocyclic polyketide antibiotic isolated from Streptomyces rochei, has long been recognized for its antimicrobial and antitumor properties.[1] Its therapeutic potential, however, has been hampered by a complex bicyclic structure that complicates medicinal chemistry efforts.[1] In a strategic effort to address this limitation, researchers have developed this compound, a monocyclic variant that retains the core pharmacophore while offering greater flexibility for structural modifications aimed at enhancing its antitumor efficacy.[1] This was achieved through a chemoenzymatic approach, utilizing the quinoprotein dehydrogenase Orf23 to convert the bicyclic δ-lactone ring of a lankacidinol precursor into a monocyclic ketone.[2] Preliminary studies, supported by computational modeling, have confirmed that this compound exhibits significant cytotoxic activity against several human cancer cell lines, validating its potential as a valuable scaffold for novel anticancer drug discovery.[2]
Quantitative Antitumor Activity
The in vitro cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below. These findings highlight the compound's potent, albeit variable, activity across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Cancer | 48.6 - 65.9 |
| A549 | Human Lung Cancer | 48.6 - 65.9 |
| MCF-7 | Human Breast Cancer | 48.6 - 65.9 |
| Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines. Data has been synthesized from reports on the cytotoxic evaluation of this compound and its derivatives. |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and cytotoxic evaluation of this compound, providing a framework for the replication and further investigation of its antitumor properties.
Chemoenzymatic Synthesis of this compound
The generation of this compound is a multi-step process that begins with the isolation of lankacidinol precursors and culminates in a key enzymatic conversion.
Step 1: Preparation of Lankacidinol Precursors Lankacidinol derivatives, such as lankacyclinol and 2-epi-lankacyclinol, are utilized as the starting material for the synthesis. These precursors can be obtained through fermentation of Streptomyces rochei or through synthetic organic chemistry methodologies.
Step 2: Enzymatic Conversion by Orf23 The defining step in the synthesis of this compound is the enzymatic conversion of the monocyclic lankacidinol derivatives. The pyrroloquinoline quinone-dependent dehydrogenase (Orf23), sourced from Streptomyces rochei, is employed to catalyze the oxidation of the C-24 hydroxyl group of the lankacidinol precursor to a keto group, yielding this compound. This reaction effectively removes the δ-lactone moiety that characterizes the parent Lankacidin C.
Step 3: Purification and Characterization Following the enzymatic reaction, this compound is purified from the reaction mixture using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC). The structure and purity of the final compound are then confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Cytotoxicity Assays
The antitumor activity of this compound is quantified through in vitro cytotoxicity assays, which measure the compound's ability to inhibit the proliferation of cancer cells.
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values are calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms underlying the antitumor effects of this compound are still under investigation, the activity of its parent compound, Lankacidin C, provides valuable insights into potential pathways. Lankacidin C is known to induce mitotic arrest and subsequent apoptosis by over-stabilizing microtubules, binding to the taxol site on tubulin. It is plausible that this compound shares a similar mechanism of action.
The induction of apoptosis is a common endpoint for many anticancer agents and typically involves the activation of specific signaling cascades. Key pathways that are often implicated in chemotherapy-induced apoptosis include:
-
The Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.
-
The Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and the subsequent activation of executioner caspases.
-
Cell Cycle Checkpoint Activation: Many antitumor agents induce DNA damage or mitotic stress, leading to the activation of cell cycle checkpoints (e.g., at the G1/S or G2/M transitions) to halt cell proliferation and allow for DNA repair or, if the damage is too severe, to trigger apoptosis.
Further research is required to elucidate which of these, or other, signaling pathways are specifically modulated by this compound to exert its cytotoxic effects.
Visualizations
Experimental Workflow
References
Lankacyclinone C: A Monocyclic Lankacidin C Congener with Retained Antitumor Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lankacidin C, a 17-membered macrocyclic polyketide produced by Streptomyces rochei, has garnered significant interest for its dual antimicrobial and antitumor activities. Its mechanism of action in cancer cells is attributed to microtubule stabilization, mirroring the effect of paclitaxel and leading to mitotic arrest and apoptosis.[1][2] However, the structural complexity of lankacidin C, particularly its bicyclic core featuring a δ-lactone ring, presents challenges for synthetic modification and drug development. This has spurred interest in its congeners with simplified structures. Lankacyclinone C, a novel derivative lacking the δ-lactone moiety, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound as a lankacidin C congener, detailing its synthesis, comparative biological activity, and the experimental protocols utilized for its characterization.
Introduction
The lankacidin family of antibiotics, isolated from Streptomyces rochei, are characterized by a unique 17-membered carbocyclic ring. Lankacidin C, the most well-studied member, exhibits potent activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[3][4] Its antitumor effect is mediated through the stabilization of microtubules, which disrupts the dynamics of the mitotic spindle, leading to cell cycle arrest and programmed cell death.[1] Despite its therapeutic potential, the intricate bicyclic structure of lankacidin C, containing a chemically labile δ-lactone ring, complicates efforts for analog synthesis and optimization of its pharmacological properties.
Recent research has focused on simplifying the lankacidin scaffold to create more synthetically accessible and potentially more stable analogs. This compound, a monocyclic congener of lankacidin C, was developed through a chemoenzymatic approach. This derivative, which lacks the δ-lactone ring, has been shown to retain significant antitumor activity, suggesting that this structural element is not essential for its cytotoxic effects. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its synthesis, evaluation, and potential further development.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Lankacidin C | C₂₅H₃₃NO₆ | 443.53 | Bicyclic core with δ-lactone ring |
| This compound | C₂₄H₃₃NO₅ | 415.52 | Monocyclic, lacks δ-lactone ring |
Comparative Cytotoxicity
The antitumor activity of this compound has been evaluated against human cancer cell lines and compared to its parent compound, lankacidin C. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC₅₀ (µM) |
| Lankacidin C | HeLa (Cervical Cancer) | 223.5 |
| T47D (Breast Cancer) | 11.1 | |
| This compound | HeLa (Cervical Cancer) | > 50 |
| T47D (Breast Cancer) | > 50 | |
| 2-epi-Lankacyclinone C | HeLa (Cervical Cancer) | 28.4 |
| T47D (Breast Cancer) | 29.5 |
Note: While this compound showed weaker activity than lankacidin C in these assays, its congener, 2-epi-lankacyclinone C, demonstrated moderate cytotoxicity, indicating the potential for further structural optimization of the monocyclic scaffold. Computational modeling suggests that the binding affinity of these monocyclic derivatives to tubulin is comparable to that of lankacidin C.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This compound is synthesized from its precursor, lankacyclinol, through an oxidation reaction catalyzed by the pyrroloquinoline quinone-dependent dehydrogenase Orf23 from Streptomyces rochei.
Materials:
-
Lankacyclinol (substrate)
-
Recombinant His-tagged Orf23 enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cofactors (if required by the enzyme, though often not for PQQ-dependent dehydrogenases with artificial electron acceptors)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Purification system (e.g., silica gel chromatography or HPLC)
Procedure:
-
Enzyme Expression and Purification: The gene encoding Orf23 is cloned into an expression vector (e.g., pET vector) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)). The expression of the His-tagged protein is induced (e.g., with IPTG), and the cells are harvested and lysed. The recombinant Orf23 is then purified using nickel-affinity chromatography.
-
Enzymatic Reaction: A solution of lankacyclinol in a minimal amount of a compatible solvent is added to the reaction buffer containing the purified Orf23 enzyme. The reaction mixture is incubated at an optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 12-24 hours), during which the conversion of lankacyclinol to this compound is monitored (e.g., by TLC or LC-MS).
-
Product Extraction: Upon completion of the reaction, the mixture is extracted with an equal volume of an organic solvent like ethyl acetate. The organic layer, containing the product, is collected, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography or preparative HPLC to yield pure this compound. The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (1 mM)
-
Test compound (this compound or lankacidin C) dissolved in DMSO
-
Paclitaxel (positive control)
-
Colchicine (negative control for stabilization)
-
Spectrophotometer capable of reading absorbance at 340 nm over time
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer and GTP is prepared and kept on ice.
-
The test compound or control is added to the reaction mixture to the desired final concentration.
-
The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
The absorbance at 340 nm is monitored every minute for a defined period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
The polymerization curves (absorbance vs. time) for the test compound are compared to those of the controls to determine its effect on microtubule assembly.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells to observe the effects of compound treatment.
Materials:
-
Cancer cell line (e.g., HeLa or T47D)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cells are seeded on glass coverslips in a petri dish and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified duration.
-
After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde.
-
The fixed cells are permeabilized with 0.1% Triton X-100 to allow antibody entry.
-
Non-specific antibody binding is blocked by incubating the cells in a blocking solution.
-
The cells are then incubated with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of Lankacidin-induced Apoptosis
Caption: Proposed signaling cascade initiated by lankacidins leading to apoptosis.
Experimental Workflow for this compound Synthesis and Evaluation
Caption: Workflow for the synthesis and biological testing of this compound.
Conclusion
This compound represents a significant advancement in the exploration of the lankacidin class of natural products as potential anticancer agents. Its simplified monocyclic structure, achieved through an innovative chemoenzymatic synthesis, offers a more tractable scaffold for medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties. While initial studies indicate that the parent this compound has reduced cytotoxicity compared to lankacidin C, the retained activity of its epimer and the comparable predicted tubulin binding affinity underscore the potential of this new structural class. The detailed experimental protocols provided herein will facilitate further research into this compound and its derivatives, paving the way for the development of novel microtubule-stabilizing anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified antibiotic may set the stage for antitumor treatments | Hiroshima University [hiroshima-u.ac.jp]
- 4. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Delta-Lactone Moiety in Lankacidin Antibiotics
Abstract
Lankacidins are a class of polyketide natural products that exhibit significant antimicrobial and, in some cases, antitumor activities. A defining structural feature of many lankacidins is a 17-membered macrocycle containing a β-keto-δ-lactone core. This delta-lactone moiety is not merely a structural component but is intrinsically linked to the molecule's chemical stability, biosynthetic pathway, and biological mechanism of action. This guide provides a detailed examination of the delta-lactone's role, consolidating data from structure-activity relationship studies, outlining key experimental protocols for its investigation, and illustrating the complex biological processes involved.
Introduction
Lankacidin antibiotics, isolated from Streptomyces rochei, have garnered interest due to their potent activity against various bacterial strains, including some macrolide-resistant ones.[1] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[2][3] The core structure of these antibiotics features a β-keto-δ-lactone, a motif that is crucial for biological activity but also contributes to the chemical instability of the scaffold.[1][4] This instability has historically impeded their therapeutic development and complicated synthetic efforts. Understanding the precise role of the delta-lactone ring is therefore paramount for the rational design of new, more stable, and potent lankacidin analogs.
The β-Keto-δ-Lactone Core: Structure and Instability
The β-keto-δ-lactone is a six-membered ring that forms a critical part of the lankacidin macrocycle. This functional group is inherently reactive and prone to degradation under both mild acidic and basic conditions. Acidic conditions can lead to the opening of the macrocycle, while basic conditions can break the lactone via decarboxylation. This chemical fragility presents a significant challenge for both total synthesis and semi-synthetic modifications.
To address this, synthetic strategies have been developed to introduce modifications aimed at increasing stability, such as the addition of a methyl group at the C4 position to suppress β-elimination processes. The inherent instability underscores the importance of late-stage formation of this moiety in synthetic routes.
Role in Mechanism of Action
The biological activity of lankacidins is dependent on their ability to bind to the bacterial ribosome and inhibit protein synthesis. Crystallographic studies have shown that lankacidin C (LC) binds at the PTC of the large ribosomal subunit, interfering with peptide bond formation.
The delta-lactone moiety plays a direct role in this interaction. The 2-methyl group on the lactone ring inserts into a hydrophobic crevice formed by nucleotides A2451 and C2452 of the 23S rRNA. This cleft is also a binding site for the aminoacyl moiety of incoming tRNA, and its occupation by the lankacidin lactone effectively blocks the progression of protein synthesis. The conformation of the macrocyclic ring, which is dictated in part by the lactone, is also critical for activity; hydrogenation of the macrocycle alters this conformation and reduces inhibitory effects.
The logical relationship between the lactone's integrity and its function is clear: a stable, correctly oriented lactone is required for precise binding to the ribosomal target.
Biosynthesis of the Delta-Lactone Moiety
The lankacidin core is assembled by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The biosynthesis follows an assembly-line fashion, incorporating acyl-CoA and amino acid building blocks to construct the full-length polyketide chain. The formation of the β-keto-δ-lactone is a crucial final step. This cyclization is catalyzed by a thioesterase (TE) domain, which releases the completed chain from the synthase complex, leading to the intramolecular esterification that forms the six-membered lactone ring. Subsequent macrocyclization to form the 17-membered ring is then catalyzed by other enzymes, such as the flavin-dependent amine oxidase LkcE.
Structure-Activity Relationship (SAR) Data
SAR studies have been crucial in elucidating the importance of the delta-lactone ring. The synthesis and evaluation of seco- (ring-opened) and iso-lankacidins have provided direct evidence of the lactone's role. Acyclic seco-lankacidinols, which lack the macrocycle and possess a linearized lactone core, exhibit substantially reduced or no activity against common bacterial pathogens, suggesting that both the macrocycle and the pyruvamide sidechain are necessary for potent antimicrobial action. Furthermore, evaluation of iso-lankacidinol diastereomers in in vitro translation assays revealed that specific stereochemistry within and around the β-keto-δ-lactone core is important for inhibitory activity.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Lankacidin Analogs
| Compound | Key Structural Feature | M. luteus | B. subtilis | S. aureus | H. influenzae | Reference |
|---|---|---|---|---|---|---|
| Lankacidin C (1) | Intact Macrocycle & Lactone | Potent | Potent | Potent | N/A |
| 2,18-seco-lankacidinol B (10) | Acyclic (seco-) | No substantial activity | No substantial activity | No substantial activity | 32 | |
Note: "Potent" indicates significant activity as reported in the literature, though specific values were not collated in the cited source. "N/A" indicates data not available in the source.
Table 2: In Vitro Translation (IVT) Inhibition by Lankacidin Analogs
| Compound | Concentration | % Inhibition of E. coli Ribosome | Key Observation | Reference |
|---|---|---|---|---|
| iso-lankacidinol (12) | 10 µM | Small but measurable | Natural product shows some activity. | |
| 4-Me-iso-lankacidinols | 10 µM | No inhibition | Non-natural analogs inactive at this concentration. |
| Diastereomeric iso-lankacidinols | 10 µM | No inhibition | Stereochemistry around the lactone is critical. | |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This assay is fundamental for quantifying the antibacterial potency of lankacidin compounds.
Methodology (Broth Microdilution):
-
Bacterial Strain Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacterium (e.g., S. aureus, B. subtilis) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., lankacidin C or an analog) in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well of the plate. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the effect of a compound on ribosomal function, independent of cell permeability factors.
Methodology:
-
Reaction Setup: Assemble a reaction mixture containing an E. coli S30 extract system, a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source (ATP/GTP).
-
Compound Addition: Add the lankacidin analog (typically dissolved in DMSO) to the reaction mixture at the desired final concentration (e.g., 10 µM). A DMSO-only sample serves as a negative control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Detection: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding the appropriate substrate and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Calculate the percentage of translation inhibition relative to the DMSO control.
Conclusion and Future Perspectives
The β-keto-δ-lactone moiety is a cornerstone of the lankacidin antibiotic structure, playing an indispensable role in the mechanism of action by facilitating high-affinity binding to the bacterial ribosome. Its inherent chemical instability, however, remains a major hurdle for clinical development. The data clearly show that an intact and stereochemically correct lactone core is essential for potent antibacterial activity. Future research in drug development should focus on synthetic modifications that stabilize this critical moiety without compromising its ability to interact with the ribosomal target. Modular synthetic approaches, which allow for systematic variation of the lactone core, provide a powerful platform for generating next-generation lankacidin antibiotics with improved pharmacological profiles.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Lankacyclinone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the initial in vitro cytotoxicity screening of Lankacyclinone C, a novel compound with therapeutic potential. It outlines detailed experimental protocols for assessing cytotoxicity, and discusses potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into the anticancer properties of this compound.
Introduction
This compound is a compound of interest for its potential cytotoxic effects against cancer cells. The initial screening for cytotoxicity is a critical first step in the drug development pipeline to determine its efficacy and mechanism of action. This guide details the necessary protocols and data interpretation frameworks for these preliminary studies. While specific data for this compound is not yet publicly available, this guide utilizes established methodologies and presents data from analogous compounds to provide a robust framework for its investigation.
Quantitative Cytotoxicity Data
The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound would need to be experimentally determined across a panel of relevant cancer cell lines. The following table is a template for presenting such data, populated with hypothetical values for illustrative purposes.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Value to be determined |
| MCF-7 | Breast Adenocarcinoma | Value to be determined |
| HeLa | Cervical Cancer | Value to be determined |
| PC-3 | Prostate Cancer | Value to be determined |
| HT-29 | Colorectal Adenocarcinoma | Value to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay by Flow Cytometry
This assay quantifies the extent of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Potential Signaling Pathways
The cytotoxic effects of natural compounds are often mediated through the modulation of specific signaling pathways that control cell survival, proliferation, and death.
Induction of Apoptosis
This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events in apoptosis include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[2]
Cell Cycle Arrest
Many cytotoxic agents inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase). This can be investigated by flow cytometry analysis of the cell cycle distribution after PI staining. The arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
Visualizations
Experimental Workflow
Hypothetical Apoptosis Signaling Pathway
Conclusion
This technical guide provides a framework for the initial cytotoxicity screening of this compound. The detailed protocols for cell viability and apoptosis assays, along with the illustrative data tables and pathway diagrams, offer a comprehensive starting point for investigating the anticancer potential of this novel compound. Further studies will be necessary to elucidate the precise mechanisms of action and to evaluate its efficacy in more complex preclinical models.
References
Methodological & Application
Chemoenzymatic Synthesis of Lankacyclinone C: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemoenzymatic synthesis of Lankacyclinone C, a novel analogue of the lankacidin class of antibiotics. This approach leverages a key enzymatic oxidation step to produce the target compound from a chemically synthesized precursor. The protocols and data presented herein are intended to facilitate the reproduction and further development of this synthesis for research and drug discovery purposes.
Application Notes
This compound is a unique lankacidin derivative that lacks the δ-lactone moiety characteristic of Lankacidin C.[1][2] The chemoenzymatic strategy for its synthesis offers a targeted approach to modifying the lankacidin scaffold, enabling the exploration of structure-activity relationships. The key to this synthesis is the utilization of a pyrroloquinoline quinone-dependent dehydrogenase, Orf23, from the lankacidin producer Streptomyces rochei.[1][2][3] This enzyme demonstrates a relaxed substrate specificity, allowing it to act on synthetic monocyclic lankacidinol derivatives.
The protocol described here is divided into two main stages: the chemical synthesis of the precursor, lankacyclinol, and the enzymatic oxidation of lankacyclinol to this compound. This chemoenzymatic method provides a valuable tool for accessing novel lankacidin analogues that may possess unique biological activities, including potential antitumor properties.
Experimental Protocols
I. Chemical Synthesis of Lankacyclinol
The starting material for the enzymatic synthesis is lankacyclinol. The total synthesis of lankacyclinol has been reported in the literature. Researchers should refer to the detailed synthetic procedures outlined in publications by Williams and coworkers for a Horner-Wadsworth-Emmons macrocyclization approach. An alternative biomimetic synthesis has been described by Hong and colleagues.
A generalized workflow for the chemical synthesis is depicted below.
Caption: Generalized workflow for the chemical synthesis of lankacyclinol.
II. Enzymatic Synthesis of this compound
This protocol details the expression and purification of the recombinant Orf23 enzyme and the subsequent enzymatic conversion of lankacyclinol to this compound.
A. Expression and Purification of Recombinant Orf23
-
Gene Synthesis and Cloning: The gene encoding the Orf23 dehydrogenase from Streptomyces rochei is codon-optimized for expression in E. coli and synthesized commercially. The gene is then cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for affinity purification.
-
Protein Expression:
-
Transform E. coli BL21(DE3) cells with the Orf23 expression plasmid.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His6-tagged Orf23 protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
-
Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Store the purified enzyme at -80°C.
-
B. Enzymatic Conversion of Lankacyclinol to this compound
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM Lankacyclinol (dissolved in a minimal amount of DMSO)
-
0.1 mg/mL purified Orf23 enzyme
-
1 mM Pyrroloquinoline quinone (PQQ) as a cofactor
-
-
The total reaction volume is typically 1 mL. A control reaction without the enzyme should be run in parallel.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 4-6 hours with gentle agitation.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute.
-
Separate the organic and aqueous phases by centrifugation at 10,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the product.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Purification of this compound:
-
Filter the dried organic extract and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
-
Product Characterization:
-
Confirm the identity and purity of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Caption: Workflow for the enzymatic synthesis of this compound.
Data Presentation
| Substrate | Enzyme | Product | Conversion Yield (%) | Purity (%) |
| Lankacyclinol | Orf23 | This compound | Data to be determined | Data to be determined |
| 2-epi-Lankacyclinol | Orf23 | 2-epi-Lankacyclinone C | Data to be determined | Data to be determined |
Researchers are encouraged to perform optimization studies to maximize the conversion yield and to accurately quantify the purity of the final product using methods such as HPLC or qNMR.
References
- 1. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, preparation, and assay of pyrroloquinoline quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lankacyclinone C Synthesis Using Orf23 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidin-group antibiotics, produced by Streptomyces rochei, have garnered significant interest due to their potent antimicrobial and antitumor activities.[1] A key challenge in the development of lankacidin derivatives as therapeutic agents has been the structural complexity of their bicyclic core. Recent advancements have demonstrated the utility of the pyrroloquinoline quinone (PQQ)-dependent dehydrogenase, Orf23, from S. rochei in the chemoenzymatic synthesis of Lankacyclinone C, a novel monocyclic analogue of Lankacidin C.[1] This modification, which removes the δ-lactone ring, simplifies the core structure and opens new avenues for structure-activity relationship studies and the development of next-generation antitumor agents.[2]
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of the Orf23 protein and its subsequent use in the synthesis of this compound from its precursor, Lankacyclinol.
Biochemical Pathway
The Orf23 protein functions as a dehydrogenase, catalyzing the oxidation of the C-24 hydroxyl group of lankacidinol derivatives to a keto group.[1] In the synthesis of this compound, Orf23 acts on the monocyclic precursor Lankacyclinol.
Caption: Enzymatic conversion of Lankacyclinol to this compound by Orf23.
Quantitative Data
While the feasibility of the Orf23-catalyzed synthesis of this compound has been demonstrated, specific quantitative data on reaction yields and kinetics are not yet extensively published.[1] The following table provides a template for researchers to record and compare key quantitative parameters for this enzymatic conversion.
| Parameter | Value | Units | Notes |
| Substrate (Lankacyclinol) Concentration | e.g., 1 | mM | Optimize for maximal conversion. |
| Orf23 Enzyme Concentration | e.g., 10 | µM | To be determined empirically. |
| PQQ Cofactor Concentration | e.g., 20 | µM | Should be in molar excess to the enzyme. |
| Reaction Time | e.g., 12 | hours | Monitor reaction progress over time. |
| Temperature | e.g., 30 | °C | Optimal temperature to be determined. |
| pH | e.g., 7.5 | Optimal pH to be determined. | |
| Conversion Yield | % | Determined by HPLC or LC-MS. | |
| Product (this compound) Titer | mg/L | Final concentration of the desired product. |
Experimental Protocols
The following protocols provide a detailed methodology for the production of active Orf23 and its use in the synthesis of this compound.
Protocol 1: Heterologous Expression and Purification of Orf23 Protein
This protocol describes the expression of the orf23 gene in E. coli and subsequent purification of the recombinant protein. Due to the high GC content of Streptomyces genes, codon optimization for E. coli expression is recommended.
1. Gene Synthesis and Cloning:
- Codon-optimize the orf23 gene sequence from Streptomyces rochei for expression in E. coli.
- Synthesize the optimized gene and clone it into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using standard molecular biology techniques.
- Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Reduce the temperature to 18-20°C and continue to incubate for 16-18 hours with shaking.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged Orf23 protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
- Analyze the eluted fractions by SDS-PAGE for purity.
- Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.
Protocol 2: Chemoenzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic reaction for the conversion of Lankacyclinol to this compound using purified Orf23.
1. Reaction Setup:
- In a microcentrifuge tube, prepare the reaction mixture with the following components:
- Lankacyclinol (substrate) to a final concentration of 1 mM.
- Purified Orf23 protein to a final concentration of 10 µM.
- PQQ (cofactor) to a final concentration of 20 µM.
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5).
- Bring the total reaction volume to 1 mL with sterile water.
2. Incubation:
- Incubate the reaction mixture at 30°C for 12-24 hours with gentle agitation.
3. Reaction Quenching and Product Extraction:
- Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
- Centrifuge to separate the phases and collect the organic (upper) layer.
- Repeat the extraction twice more.
- Pool the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
4. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., methanol).
- Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of this compound and determine the conversion yield.
Experimental Workflow
The overall process for the synthesis of this compound using Orf23 is depicted in the following workflow diagram.
Caption: Workflow for the production of Orf23 and synthesis of this compound.
References
Application Notes and Protocols for the Purification of Lankacyclinone C from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Lankacyclinone C, a bioactive secondary metabolite, from bacterial cultures of Streptomyces rochei. The following sections detail the necessary steps from fermentation to final purification, including data presentation and experimental workflows.
Introduction
This compound is a compound of interest due to its potential biological activities. Effective purification from complex bacterial fermentation broths is crucial for its characterization and further development. The following protocols outline a standard multi-step purification process involving solvent extraction, silica gel chromatography, and high-performance liquid chromatography (HPLC).
Overall Purification Workflow
The purification of this compound from Streptomyces rochei culture can be summarized in the following key stages:
Experimental Protocols
Fermentation of Streptomyces rochei
Optimal production of secondary metabolites is a critical first step. The following conditions have been found to be effective for enhancing the production of antimicrobial metabolites from Streptomyces rochei and can be adapted for this compound production.[1][2]
Protocol 3.1.1: Culture Conditions
-
Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragments of Streptomyces rochei. Incubate at 30-32°C for 48 hours with shaking at 200 rpm.[2]
-
Production Culture: Transfer the seed culture (e.g., 20% v/v inoculum) into the production medium.[1][2] A suitable production medium may contain glycerol (2%) as a carbon source and peptone (1%) as a nitrogen source.
-
Fermentation: Incubate the production culture at 30-32°C for 120 hours with shaking at 200 rpm. Maintain the pH of the medium at 7.5.
-
Harvesting: After the incubation period, separate the mycelial mass from the culture broth by centrifugation at 10,000 rpm for 15 minutes. The supernatant contains the secreted this compound.
Extraction of Crude this compound
Solvent extraction is a common method to isolate secondary metabolites from the fermentation broth. Ethyl acetate is a frequently used solvent for extracting compounds of medium polarity.
Protocol 3.2.1: Liquid-Liquid Extraction
-
Solvent Addition: Mix the cell-free supernatant with an equal volume of ethyl acetate in a separatory funnel.
-
Extraction: Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the target compound.
-
Concentration: Combine all the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography
This step serves to separate the crude extract into fractions of varying polarity, thereby isolating this compound from other metabolites.
Protocol 3.3.1: Column Preparation and Elution
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the packed silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling: Combine the fractions that show the presence of the target compound for further purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step utilizes RP-HPLC to achieve high purity of this compound.
Protocol 3.4.1: HPLC Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically employed.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol with 0.1% acid.
-
-
Gradient Elution: Start with a high percentage of solvent A and gradually increase the percentage of solvent B over the course of the run to elute compounds of increasing hydrophobicity. A typical gradient might be from 5% to 95% solvent B over 30-40 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity. A purity of >98% is often achievable.
Data Presentation
The efficiency of each purification step should be monitored and recorded. The following table provides a template for summarizing the quantitative data.
Table 1: Purification Summary for this compound
| Purification Step | Total Protein (mg) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | - | - | - | 100 |
| Silica Gel Chromatography | - | - | - | - |
| Reversed-Phase HPLC | - | - | >98 | - |
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful purification of this compound from Streptomyces rochei cultures. Optimization of each step, particularly the mobile phase gradients in the chromatography stages, will be crucial for achieving high purity and yield. Careful monitoring and analysis at each stage are essential for a successful purification campaign.
References
Unveiling the Anti-Cancer Potential of Lankacyclinone C: Application Notes and Protocols for Leukemia and Melanoma Cell Line Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lankacyclinone C is a novel cyclic peptide that has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols to investigate the effects of this compound on leukemia and melanoma cell lines. The methodologies outlined herein are based on established cancer research techniques and are intended to serve as a comprehensive guide for assessing the compound's anti-proliferative and apoptotic activities, as well as its impact on key cellular signaling pathways.
Application Notes
Initial investigations into the bioactivity of this compound have focused on its potential as an anti-cancer agent. While specific data on its effects on leukemia and melanoma cell lines are not yet publicly available, the following notes are based on the general principles of evaluating novel compounds for anti-neoplastic properties.
Expected Outcomes:
-
Inhibition of Cell Proliferation: this compound is hypothesized to inhibit the growth of both leukemia and melanoma cell lines in a dose-dependent manner.
-
Induction of Apoptosis: Treatment with this compound is expected to trigger programmed cell death (apoptosis) in cancer cells.
-
Modulation of Signaling Pathways: The compound may exert its effects by interfering with key signaling pathways that are commonly dysregulated in cancer, such as the MAPK and PI3K/Akt pathways.
Data Presentation:
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Leukemia and Melanoma Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Leukemia | |||
| Jurkat | T-cell ALL | Data to be entered | Data to be entered |
| K562 | CML | Data to be entered | Data to be entered |
| Melanoma | |||
| A375 | Melanoma | Data to be entered | Data to be entered |
| SK-MEL-28 | Melanoma | Data to be entered | Data to be entered |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| Jurkat | Control | Data to be entered |
| This compound (X µM) | Data to be entered | |
| A375 | Control | Data to be entered |
| This compound (Y µM) | Data to be entered |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment (Concentration) | p-ERK/ERK Ratio | p-Akt/Akt Ratio | Cleaved PARP |
| K562 | Control | Data to be entered | Data to be entered | Data to be entered |
| This compound (Z µM) | Data to be entered | Data to be entered | Data to be entered | |
| SK-MEL-28 | Control | Data to be entered | Data to be entered | Data to be entered |
| This compound (W µM) | Data to be entered | Data to be entered | Data to be entered |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
Leukemia: Jurkat (T-cell acute lymphoblastic leukemia), K562 (chronic myelogenous leukemia).
-
Melanoma: A375, SK-MEL-28.
-
-
Culture Medium:
-
Jurkat and K562: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
A375 and SK-MEL-28: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
Suspension cells (Jurkat, K562): Dilute the cell suspension with fresh medium every 2-3 days to maintain a density of 2x10^5 to 1x10^6 cells/mL.
-
Adherent cells (A375, SK-MEL-28): Passage cells when they reach 80-90% confluency using trypsin-EDTA to detach the cells.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 cells/well (adherent) or 2x10^4 cells/well (suspension) in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, remove the medium and add 100 µL of DMSO to each well. For suspension cells, centrifuge the plate, remove the supernatant, and add 100 µL of DMSO.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting:
-
Suspension cells: Collect by centrifugation.
-
Adherent cells: Detach with trypsin-EDTA and collect by centrifugation.
-
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially affected by this compound.
Application Notes & Protocols: Formulation of Lankacyclinone C for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Lankacyclinone C is a novel compound with limited publicly available data on its physicochemical properties. The following application notes provide a comprehensive and systematic guide for developing a suitable in vivo formulation for a new chemical entity (NCE) like this compound, based on established pharmaceutical principles. Researchers must first perform the described pre-formulation studies to determine the actual properties of their specific batch of this compound.
Introduction
This compound is a homolog of lankacidin C that lacks the δ-lactone moiety and has demonstrated anti-tumor effects.[1][2][3] Like many complex natural products, its structure suggests potential challenges in formulation, such as low aqueous solubility. Developing a safe, effective, and reproducible formulation is a critical step for obtaining meaningful results in in vivo animal studies.
This document outlines a logical workflow, from initial characterization to final formulation preparation, to enable successful preclinical evaluation of this compound.
Pre-formulation Assessment: Characterizing the API
Before any formulation can be developed, the fundamental physicochemical properties of this compound must be determined. These initial studies will dictate the entire formulation strategy.
Experimental Protocol: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.
Materials:
-
This compound (as a dry powder)
-
Selection of vehicles (see Table 1)
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Orbital shaker or rotator at controlled temperature (e.g., 25°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of this compound powder to a tared vial (e.g., 2-5 mg). Record the exact weight.
-
Add a known volume of the selected vehicle (e.g., 500 µL) to the vial.
-
Vortex vigorously for 2 minutes to facilitate wetting and initial dissolution.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect for undissolved solid material.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.
-
Carefully collect a supernatant aliquot, ensuring no solid is transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
-
Calculate the solubility in mg/mL.
Data Presentation: Solubility Profile
All quantitative data should be summarized for easy comparison. The following table presents hypothetical data for this compound.
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Type | Predicted Solubility (mg/mL) | Suitability for Route(s) |
| Deionized Water | Aqueous | < 0.01 | Poor |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.01 | Poor |
| 0.9% Saline | Aqueous Isotonic | < 0.01 | Poor |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | > 100 | IV, IP, SC (with dilution) |
| Polyethylene Glycol 400 (PEG 400) | Non-aqueous Co-solvent | > 50 | PO, IV, IP, SC |
| Ethanol, 100% | Organic Co-solvent | > 25 | PO, IV, IP, SC |
| Propylene Glycol (PG) | Non-aqueous Co-solvent | > 20 | PO, IV, IP, SC |
| 10% SBE-β-CD in Saline | Solubilizing Excipient | ~5 | IV, IP, SC |
| Corn Oil | Lipid Vehicle | ~10 | PO, SC, IM |
| 0.5% (w/v) Methylcellulose in Water | Suspending Vehicle | Insoluble | PO |
| 5% (v/v) Tween® 80 in Water | Surfactant Vehicle | ~1 | PO, IV, IP, SC |
Formulation Strategy and Development Workflow
The choice of formulation depends directly on the pre-formulation data and the intended route of administration. Given the predicted low aqueous solubility, simple aqueous solutions are unlikely. The primary strategies will involve co-solvents, surfactants, or suspensions.
Visualization: Formulation Development Workflow
The following diagram outlines the overall process from API characterization to the final preparation for in vivo studies.
Caption: Workflow for in vivo formulation development.
Protocols for Formulation Preparation
Based on the likely properties of this compound, the following protocols are recommended.
Protocol: Parenteral Co-solvent Formulation (for IV, IP, SC routes)
Objective: To prepare a clear, sterile solution of this compound for injection using a co-solvent system. This method is suitable for compounds soluble in DMSO and miscible with other vehicles like PEG 400.
Materials:
-
This compound
-
DMSO (sterile, injectable grade)
-
PEG 400 (sterile, injectable grade)
-
Tween® 80 (sterile, injectable grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filters
Methodology (Example: 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline):
-
Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure it is fully dissolved.
-
Add Co-solvent: In a sterile vial, add the required volume of PEG 400. While vortexing, slowly add the this compound/DMSO stock solution. Mix until the solution is clear.
-
Add Surfactant: Add the required volume of Tween® 80 and mix until the solution is homogeneous and clear.
-
Final Dilution: Slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, pyrogen-free vial.
-
Quality Control: Visually inspect the final formulation for clarity and absence of particulates. Measure the final pH if required. Store appropriately (e.g., at 4°C, protected from light) and assess stability over the planned duration of the experiment.[2]
Table 2: Example of a Co-solvent Formulation for IV Administration
| Component | Purpose | % of Final Volume | Volume for 10 mL Final |
| DMSO | Co-solvent | 10% | 1.0 mL |
| PEG 400 | Co-solvent | 40% | 4.0 mL |
| Tween® 80 | Surfactant | 5% | 0.5 mL |
| Sterile Saline | Diluent | 45% | 4.5 mL |
| Total | - | 100% | 10 mL |
Protocol: Oral Suspension Formulation (for PO route)
Objective: To prepare a uniform, re-suspendable formulation for oral gavage. This is ideal for water-insoluble compounds.
Materials:
-
This compound (micronized powder, if possible)
-
Wetting agent (e.g., Tween® 80)
-
Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified water)
-
Mortar and pestle
-
Graduated cylinder and beaker
-
Stir plate and stir bar
Methodology:
-
Prepare Vehicle: Prepare the 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of purified water while stirring vigorously until fully dissolved.
-
Weigh API: Weigh the required amount of this compound powder.
-
Create Paste: In a mortar, add the this compound powder. Add a small amount of the wetting agent (e.g., a few drops of Tween® 80) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the powder is properly wetted and does not clump.
-
Add Vehicle: Gradually add the 0.5% CMC-Na vehicle to the paste while continuously mixing to form a slurry.
-
Final Volume: Transfer the slurry to a graduated cylinder or beaker and add the remaining vehicle to reach the final desired volume and concentration.
-
Homogenize: Stir the suspension with a stir bar for at least 30 minutes. Store in a labeled container. Shake well before each use to ensure uniform dosing.
Table 3: Example of a Suspension Formulation for Oral Gavage
| Component | Purpose | Example Concentration |
| This compound | Active Agent | 10 mg/mL |
| Tween® 80 | Wetting Agent | ~1-2% of powder weight |
| 0.5% CMC-Na | Suspending Agent | q.s. to final volume |
Visualization of Key Concepts
Decision Tree for Formulation Selection
This diagram provides a logical path to selecting a starting formulation based on initial solubility results.
Caption: Decision tree for selecting a formulation strategy.
Hypothetical Signaling Pathway
As this compound has anti-tumor effects, this diagram illustrates a hypothetical signaling pathway it might inhibit.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
Application Notes and Protocols for Studying Lankacyclinone C's Tubulin Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for characterizing the interaction of Lankacyclinone C with tubulin. This compound has been identified as a microtubule-stabilizing agent with antitumor properties. The following protocols are designed to enable researchers to investigate its tubulin affinity, mechanism of action, and cellular effects.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the interaction of this compound with tubulin and its effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Viability) | 223.5 µM (96 h) | HeLa | [1][2] |
| 11.1 µM (96 h) | T47D | [1][2] | |
| Dissociation Constant (Kd) | 50 ± 13 µM | Assembled Tubulin (Paclitaxel site) | [3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin protein (>97% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound dissolved in DMSO
-
Paclitaxel (positive control) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well microplate reader with a temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Dispense the tubulin/GTP/glycerol mixture into pre-chilled 96-well plates.
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (paclitaxel).
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance as a function of time to generate polymerization curves.
Expected Results:
This compound is expected to enhance the rate and extent of tubulin polymerization, similar to paclitaxel, resulting in a steeper polymerization curve and a higher final absorbance compared to the vehicle control.
Competitive Tubulin Binding Assay (Fluorescence-based)
This assay determines if this compound binds to the paclitaxel binding site on tubulin by measuring its ability to displace a fluorescently labeled taxoid probe.
Materials:
-
Assembled microtubules (prepared by polymerizing purified tubulin)
-
Flutax-2 (fluorescent taxoid probe)
-
This compound dissolved in DMSO
-
DMSO (vehicle control)
-
Assay buffer (e.g., polymerization buffer)
-
Fluorometer
Procedure:
-
Prepare stabilized microtubules by incubating purified tubulin with GTP and a stabilizing agent (e.g., a non-fluorescent taxane derivative) at 37°C.
-
In a multi-well plate, add a fixed concentration of the fluorescent probe (e.g., Flutax-2) to the pre-formed microtubules.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence of the solution. The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence.
-
Determine the concentration of this compound that causes 50% inhibition of the fluorescent probe binding (IC50).
-
The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line (e.g., T47D)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound dissolved in DMSO
-
Paclitaxel (positive control)
-
Colchicine (destabilizing control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 2 hours). Include positive, negative, and vehicle controls.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Expected Results:
Treatment with this compound is expected to cause a significant increase in the density of the microtubule network and the formation of microtubule bundles, similar to the effects of paclitaxel.
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Note: Cell-Based Assays to Measure Lankacyclinone C's Impact on Tubulin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lankacyclinone C is a natural product with potential anticancer properties. While its exact mechanism of action is still under investigation, one of the key areas of interest is its potential interaction with the microtubule network. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Consequently, tubulin is a well-established target for anticancer drug development.[2] Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3] This application note provides detailed protocols for a series of cell-based assays to investigate the effect of this compound on tubulin polymerization and its consequential impact on cell viability.
Key Concepts:
-
Tubulin Polymerization: The process of α- and β-tubulin dimers assembling into microtubules.
-
Microtubule Dynamics: The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, which is essential for their function.
-
Mitotic Spindle: A microtubule-based structure that segregates chromosomes during cell division.
-
Cell Cycle Arrest: The halting of the cell cycle, often at the G2/M phase, in response to cellular stress or damage, such as that induced by microtubule-targeting agents.[3]
-
Apoptosis: Programmed cell death, a common outcome for cancer cells treated with tubulin inhibitors.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables represent hypothetical data to illustrate the expected outcomes of the described assays if this compound acts as a tubulin polymerization inhibitor.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{2.5} |
| 0.1 | 92 ± 5.1 | |
| 1.0 | 65 ± 3.8 | |
| 2.5 | 50 ± 4.2 | |
| 5.0 | 35 ± 3.1 | |
| 10.0 | 18 ± 2.5 |
Table 2: Quantification of Microtubule Disruption by this compound (High-Content Imaging)
| Treatment | Microtubule Network Integrity (%) | Nuclear Intensity (DAPI) | Cell Roundness Factor |
| Vehicle Control | 98 ± 3.2 | 1.0 | 0.6 ± 0.1 |
| Nocodazole (Positive Control) | 25 ± 5.1 | 1.8 | 0.9 ± 0.1 |
| This compound (1 µM) | 70 ± 6.5 | 1.2 | 0.7 ± 0.1 |
| This compound (5 µM) | 40 ± 7.2 | 1.9 | 0.9 ± 0.2 |
| This compound (10 µM) | 28 ± 4.9 | 2.1 | 0.9 ± 0.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that is cytotoxic to a cancer cell line.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol visualizes the effect of this compound on the microtubule network.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Primary Antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled Secondary Antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and grow to 50-70% confluency. Treat the cells with various concentrations of this compound for 18-24 hours.
-
Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
Protocol 3: High-Content Imaging and Analysis
This protocol provides a quantitative analysis of microtubule disruption and cellular morphology.
Materials:
-
Same as Protocol 2, but using 96-well imaging plates.
-
High-content imaging system and analysis software.
Procedure:
-
Cell Culture and Staining: Follow steps 1-7 of Protocol 2, performing all steps in a 96-well imaging plate.
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from multiple fields in each well. Use channels for DAPI (nuclei) and the microtubule stain (e.g., Alexa Fluor 488).
-
Image Analysis: Use the analysis software to:
-
Identify individual cells based on nuclear staining.
-
Quantify the integrity of the microtubule network (e.g., texture analysis, total length, or branching).
-
Measure nuclear intensity and area to assess cell cycle changes.
-
Measure cell shape parameters (e.g., roundness) to detect morphological changes associated with mitotic arrest.
-
-
Data Interpretation: Compare the quantitative data from this compound-treated cells to vehicle and positive controls (e.g., nocodazole) to determine the dose-dependent effect on microtubule polymerization.
Visualizations
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lankacyclinone C for High-Content Screening of Antitumor Agents
Troubleshooting & Optimization
Technical Support Center: Optimizing Lankacyclinone C Chemoenzymatic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemoenzymatic synthesis of Lankacyclinone C.
Frequently Asked Questions (FAQs)
Q1: What is the core enzymatic reaction in the chemoenzymatic synthesis of this compound?
A1: The key enzymatic step is the oxidation of monocyclic lankacidinol derivatives, such as lankacyclinol and 2-epi-lankacyclinol, to their corresponding C-24 keto compounds, this compound and 2-epi-lankacyclinone C.[1][2] This reaction is catalyzed by the pyrroloquinoline quinone (PQQ)-dependent dehydrogenase Orf23, originally identified in Streptomyces rochei.[1][2]
Q2: What is Pyrroloquinoline Quinone (PQQ) and why is it important for the Orf23 enzyme?
A2: Pyrroloquinoline quinone (PQQ) is a redox cofactor essential for the catalytic activity of quinoprotein dehydrogenases like Orf23.[3] It is directly involved in the electron transfer process during the oxidation of the substrate. Ensuring the presence of sufficient and properly incorporated PQQ is critical for enzyme function.
Q3: What are the known substrates for the Orf23 enzyme?
A3: The Orf23 enzyme has been shown to exhibit relaxed substrate specificity, acting on both lankacyclinol and 2-epi-lankacyclinol to produce this compound and 2-epi-lankacyclinone C, respectively.
Q4: Can the Orf23 enzyme be expressed and used as a purified enzyme or in a whole-cell system?
A4: While the initial studies utilized the enzyme from Streptomyces rochei, PQQ-dependent dehydrogenases can often be heterologously expressed in hosts like E. coli. The choice between using a purified enzyme or a whole-cell system will depend on factors such as the potential for substrate/product toxicity to the host cells and the efficiency of cofactor regeneration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemoenzymatic synthesis of this compound.
Issue 1: Low or No Conversion of Lankacyclinol to this compound
Q: My reaction shows very low or no yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors related to the enzyme, substrate, or reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Possible Causes and Solutions:
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Inactive or Denatured Enzyme:
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Cause: The Orf23 enzyme may have been improperly stored, handled, or subjected to harsh conditions (e.g., extreme pH or temperature), leading to denaturation.
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Solution: Verify the integrity of the enzyme using SDS-PAGE. Always use freshly prepared or properly stored enzyme from a reliable batch.
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Insufficient PQQ Cofactor:
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Cause: PQQ-dependent dehydrogenases require their cofactor for activity. The expression system may not produce sufficient PQQ, or it may not be efficiently incorporated into the enzyme.
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Solution: Supplement the reaction mixture with exogenous PQQ. Typical concentrations can range from 1-10 µM.
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Substrate Quality and Concentration:
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Cause: The lankacyclinol precursor may be impure or contain inhibitors. Additionally, high substrate concentrations can sometimes lead to substrate inhibition.
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Solution: Verify the purity of your substrate using analytical techniques like HPLC or NMR. Perform a substrate titration to determine the optimal concentration.
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Suboptimal Reaction Conditions:
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Cause: The pH, temperature, or buffer composition of the reaction may not be optimal for Orf23 activity.
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Solution: Systematically optimize the reaction conditions. Refer to the data tables below for suggested ranges to test.
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Issue 2: Reaction Stalls Before Complete Conversion
Q: The reaction starts well but stops before all the substrate is consumed. What could be the issue?
A: Incomplete conversion can be due to enzyme instability, product inhibition, or depletion of essential components.
Possible Causes and Solutions:
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Enzyme Instability over Time:
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Cause: The Orf23 enzyme may not be stable under the reaction conditions for the entire duration of the experiment.
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Solution: Perform a time-course experiment and measure enzyme activity at different time points. If instability is observed, consider adding stabilizing agents (e.g., glycerol, BSA) or immobilizing the enzyme.
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Product Inhibition:
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Cause: The product, this compound, may bind to the enzyme and inhibit its activity.
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Solution: If product inhibition is suspected, consider implementing an in-situ product removal (ISPR) strategy, such as using a resin to adsorb the product as it is formed.
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Depletion of Electron Acceptor:
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Cause: Dehydrogenase reactions require an electron acceptor to regenerate the oxidized form of the cofactor. The natural electron acceptor for Orf23 may be absent in a purified system.
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Solution: Add an artificial electron acceptor to the reaction mixture, such as phenazine methosulfate (PMS) in combination with a terminal acceptor like 2,6-dichlorophenolindophenol (DCPIP).
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Quantitative Data for Optimization
The following tables provide a framework for optimizing the reaction conditions for this compound synthesis. The presented data is representative and should be adapted to your specific experimental setup.
Table 1: Effect of pH and Temperature on this compound Yield
| pH | Temperature (°C) | Relative Yield (%) |
| 6.0 | 25 | 45 |
| 7.0 | 25 | 75 |
| 7.5 | 30 | 100 |
| 8.0 | 30 | 85 |
| 8.5 | 35 | 60 |
Table 2: Effect of Substrate and Enzyme Concentration on Initial Reaction Rate
| Lankacyclinol (µM) | Orf23 (µg/mL) | Initial Rate (µM/min) |
| 50 | 10 | 5.2 |
| 100 | 10 | 9.8 |
| 200 | 10 | 15.5 |
| 400 | 10 | 12.1 (Inhibition) |
| 200 | 5 | 7.8 |
| 200 | 20 | 16.0 |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic conversion of lankacyclinol to this compound using purified Orf23 enzyme.
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Reaction Setup:
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In a microcentrifuge tube, prepare the reaction mixture in a total volume of 500 µL.
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Add the components in the following order:
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Potassium phosphate buffer (50 mM, pH 7.5)
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PQQ (final concentration 5 µM)
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Lankacyclinol (dissolved in DMSO, final concentration 200 µM, final DMSO concentration ≤ 1%)
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Purified Orf23 enzyme (final concentration 10 µg/mL)
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Incubation:
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Incubate the reaction mixture at 30°C with gentle agitation for 4 hours.
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Reaction Quenching:
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Stop the reaction by adding an equal volume (500 µL) of ice-cold ethyl acetate.
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Product Extraction:
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Vortex the mixture vigorously for 1 minute.
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Centrifuge at 10,000 x g for 5 minutes to separate the phases.
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Carefully transfer the upper organic (ethyl acetate) layer to a new tube.
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Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate.
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Pool the organic extracts.
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Analysis:
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Dry the pooled organic extracts under a stream of nitrogen.
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Re-dissolve the residue in a suitable solvent (e.g., methanol).
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Analyze the formation of this compound by HPLC or LC-MS.
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Visualizations
Lankacidin Biosynthetic Pathway and this compound Formation
References
Overcoming challenges in the purification of Lankacyclinone C
Welcome to the technical support center for the purification of Lankacyclinone C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this promising anti-tumor agent.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction from the fermentation broth. | - Ensure the pH of the fermentation broth is adjusted to neutral or slightly basic before extraction to maximize the recovery of this compound. - Perform multiple extractions (3-4 times) with ethyl acetate, ensuring vigorous mixing to facilitate phase transfer. - Consider using a different extraction solvent, such as dichloromethane or a mixture of chloroform and methanol, after small-scale trials. |
| Degradation of this compound during Purification | This compound is known to be unstable, particularly under acidic conditions, due to its β-keto-δ-lactone core. | - Avoid the use of acidic solvents or reagents throughout the purification process. - Work at reduced temperatures (4-10 °C) whenever possible to minimize thermal degradation. - Process samples promptly and avoid prolonged storage of intermediate fractions.[1][2] |
| Poor Separation on Silica Gel Column | Co-elution of this compound with structurally similar impurities or other metabolites from the Streptomyces fermentation. | - Optimize the solvent gradient. A shallow gradient of hexane-ethyl acetate or chloroform-methanol is often effective for separating complex natural product mixtures. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or cyano). - Perform a preliminary fractionation using a resin like Diaion HP20 to remove highly polar or nonpolar impurities before silica gel chromatography. |
| Presence of Multiple Spots/Peaks in the Final Product | Incomplete separation of this compound from its analogues or degradation products. | - Employ semi-preparative High-Performance Liquid Chromatography (HPLC) for the final purification step. A reversed-phase C18 column is a good starting point. - Screen different mobile phase compositions for HPLC. An isocratic or gradient system of acetonitrile/water or methanol/water is commonly used for lankacidin-related compounds. |
| Inconsistent Purity Results from HPLC Analysis | Suboptimal HPLC method leading to poor resolution or on-column degradation. | - Ensure the mobile phase is buffered at a neutral pH to prevent degradation of this compound on the column. - Use a high-quality, end-capped C18 column to minimize tailing and improve peak shape. - Optimize the detection wavelength based on the UV-Vis spectrum of this compound to maximize sensitivity and minimize interference from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying this compound from a Streptomyces fermentation broth?
A1: The initial step is typically a solvent extraction of the culture filtrate. After separating the mycelium by centrifugation or filtration, the supernatant should be extracted multiple times with an organic solvent like ethyl acetate. This crude extract can then be concentrated and subjected to chromatographic purification.
Q2: How can I monitor the purification process to track the presence of this compound?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of your column chromatography. Fractions can be spotted on a silica gel TLC plate and developed with a suitable solvent system (e.g., hexane:ethyl acetate, 1:1 v/v). The spots can be visualized under UV light or by staining with a general reagent like potassium permanganate. For quantitative analysis and purity assessment, HPLC is the preferred method.
Q3: What are the expected challenges related to the stability of this compound?
A3: The primary stability concern for this compound and other lankacidin-class antibiotics is the susceptibility of the β-keto-δ-lactone core to degradation, especially in acidic environments which can lead to the opening of the macrocyclic ring.[1] It is crucial to maintain neutral pH conditions and minimize exposure to high temperatures throughout the purification process.
Q4: Are there any known impurities that commonly co-elute with this compound?
A4: While specific data for this compound is limited, fermentations of Streptomyces often produce a mixture of structurally related analogues. For the lankacidin class, this can include congeners with variations in their side chains or stereochemistry. These closely related compounds are often the primary source of co-eluting impurities.
Q5: What purity level should I aim for, and how can I confirm it?
A5: For biological assays and structural elucidation, a purity of >95% is generally required. This can be determined by analytical HPLC, typically using a C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile-water gradient) and UV detection. The purity is calculated from the peak area percentage of this compound relative to the total peak area in the chromatogram. Further confirmation of identity and purity can be obtained using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following tables provide illustrative data that might be expected during a typical purification of this compound. Note that actual results will vary depending on the fermentation conditions and purification scale.
Table 1: Illustrative Purification Yields for this compound
| Purification Step | Starting Material (g) | Product Mass (mg) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Ethyl Acetate Extraction | 10 L Fermentation Broth | 5,000 (Crude Extract) | - | - | ~10 |
| Silica Gel Chromatography | 5.0 | 500 | 10 | 1.0 | ~70 |
| Semi-preparative HPLC | 0.5 | 150 | 30 | 0.3 | >95 |
Table 2: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid - use with caution due to stability) or Water (pH 7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
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Harvesting: Centrifuge the Streptomyces fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
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pH Adjustment: Adjust the pH of the supernatant to 7.0 using 1M NaOH or 1M HCl.
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Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.
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Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the packed column.
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Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. For example:
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Hexane:Ethyl Acetate (9:1)
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Hexane:Ethyl Acetate (8:2)
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Hexane:Ethyl Acetate (7:3)
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...and so on, up to 100% ethyl acetate.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Pooling and Concentration: Pool the fractions containing this compound (as identified by TLC) and concentrate them under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity after silica gel chromatography.
References
- 1. Streptomyces rochei ACTA1551, an Indigenous Greek Isolate Studied as a Potential Biocontrol Agent against Fusarium oxysporum f.sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lankacyclinone C Solubility: A Technical Guide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Lankacyclinone C in biological assays. Given the compound's hydrophobic nature, achieving optimal solubility is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise when preparing this compound for biological experiments.
| Question | Answer |
| My this compound is not dissolving in aqueous buffers like PBS. | This compound is a hydrophobic molecule with low water solubility. Direct dissolution in aqueous buffers is not recommended. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent. |
| What is the recommended solvent for creating a stock solution? | Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound.[1] For most in vitro assays, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. |
| I observe precipitation when I dilute my DMSO stock solution into my aqueous assay medium. | This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. To mitigate this, you can try the following: • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. • Use a co-solvent system: Incorporating a less polar, water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final dilution can help maintain solubility. • Employ surfactants: Non-ionic surfactants such as Tween 80 can aid in keeping the compound in solution by forming micelles. • Vortexing and warming: Gentle vortexing and warming the solution to 37°C can sometimes help in redissolving minor precipitates. |
| What are some alternative formulation strategies for in vivo studies? | For animal studies, this compound can be formulated in various ways, including: • Suspension in 0.5% carboxymethyl cellulose (CMC).[1] • Dissolution in PEG400.[1] • A mixture of 0.25% Tween 80 and 0.5% CMC.[1] • A co-solvent system of DMSO, PEG300, and Tween 80 in saline.[1] |
| How should I store my this compound stock solution? | This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C, typically for up to several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
| Solvent | Expected Solubility Range for Hydrophobic Compounds | Notes |
| Dimethyl Sulfoxide (DMSO) | High (e.g., >10 mg/mL) | Recommended for primary stock solutions. |
| Ethanol (EtOH) | Moderate to High | Can be used as a co-solvent. |
| Methanol (MeOH) | Moderate | Can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS) | Very Low (e.g., <1 µg/mL) | Not suitable for direct dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
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Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
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Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
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Serial Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO.
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Final Dilution: Directly add the required volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium or assay buffer. The final DMSO concentration should ideally not exceed 0.1%.
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Mixing: Immediately and gently mix the solution by pipetting or inverting the tube to ensure homogeneity and minimize precipitation.
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Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Visualizing Experimental Workflows and Potential Signaling Pathways
To aid in experimental design and understanding, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for preparing this compound for biological assays and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for preparing this compound solutions.
While the precise molecular target of this compound is a subject of ongoing research, many anti-tumor compounds affect common signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagram illustrates a generalized signaling cascade that could be a potential area of investigation for this compound's mechanism of action.
Caption: Potential mechanism of action for this compound.
References
Troubleshooting inconsistent results in Lankacyclinone C cytotoxicity experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in Lankacyclinone C cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: While specific research on this compound is ongoing, compounds with similar structures often induce cytotoxicity through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key signaling pathways that may be involved include the MAPK, Wnt, and PI3K/AKT/mTOR pathways.[2]
Q2: Which cytotoxicity assays are most appropriate for this compound?
A2: The choice of assay depends on the specific research question. Commonly used assays include:
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MTT or XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are useful for assessing the overall inhibitory effect of the compound.
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LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3]
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Caspase Activity Assays: These assays specifically measure the activation of caspases, which are key executioner proteins in the apoptotic pathway.
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Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method allows for the differentiation between viable, apoptotic, and necrotic cells.
Q3: Why are my IC50 values for this compound inconsistent across experiments?
A3: Inconsistent IC50 values are a common issue and can arise from several factors, including variations in cell seeding density, passage number, incubation time, and the specific assay conditions.[4] It is crucial to standardize these parameters across all experiments to ensure reproducibility.
Q4: Can the solvent used to dissolve this compound affect the experimental results?
A4: Yes, the solvent (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. It is essential to perform a solvent toxicity control to determine the maximum non-toxic concentration for your specific cell line and to keep the final solvent concentration consistent across all wells, including controls.
Troubleshooting Guide
Issue 1: High Variability in Absorbance/Fluorescence Readings Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between seeding replicates. |
| "Edge Effect" | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and ensure proper, consistent pipetting technique. Change pipette tips between different concentrations or treatments. |
| Bubbles in Wells | Inspect plates for bubbles before reading. If present, gently tap the plate or use a sterile needle to pop them. |
Issue 2: Low or No Cytotoxic Effect Observed
| Possible Cause | Recommended Solution |
| Compound Instability/Degradation | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Incorrect Concentration Range | The tested concentrations may be too low. Perform a broad-range dose-response experiment to identify the effective concentration range. |
| Peptide Aggregation | Cyclic peptides can sometimes aggregate in culture media. Test the solubility of this compound in your assay buffer. Consider using a different solvent for the initial stock solution. |
Issue 3: High Background Signal in Control Wells
| Possible Cause | Recommended Solution |
| Contamination | Regularly check cell cultures for microbial contamination (bacteria, yeast, mycoplasma). |
| Solvent Toxicity | The solvent concentration may be too high. Perform a solvent tolerance test to find the maximum non-toxic concentration for your cell line. |
| High Inherent LDH Activity in Serum (LDH Assay) | Reduce the serum concentration in the culture medium to 1-5% or use a serum-free medium during the assay. |
| Compound Interference (MTT/XTT Assay) | This compound may directly reduce the MTT/XTT reagent. Run a cell-free control with the compound and the assay reagent to check for direct reduction. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. The following table provides an example of how to present such data.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.7 |
| HeLa | Cervical Cancer | 48 | 6.5 |
| HepG2 | Liver Cancer | 72 | 4.1 |
Note: The data in this table is for illustrative purposes only and may not reflect the actual IC50 values for this compound.
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat cells with a range of concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 48 hours).
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MTT Incubation: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
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Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
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LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Stop Reaction: Add the stop solution provided in the kit to each well.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Signaling Pathway Diagrams
Caption: this compound may induce apoptosis via the intrinsic pathway.
Caption: this compound may induce G1/S cell cycle arrest.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity experiments.
References
- 1. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Lankacyclinone C: A Technical Guide to Solution Stability
For Immediate Release
Researchers and drug development professionals working with the promising antitumor agent Lankacyclinone C now have a dedicated resource to address its stability challenges in solution. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of experimental results.
This compound, a polyketide macrolide, is a valuable compound in oncological research. However, its complex structure, featuring a macrocyclic lactone ring and a conjugated polyene system, renders it susceptible to degradation under common laboratory conditions. Understanding and mitigating these stability issues is paramount for accurate in vitro and in vivo studies.
This guide offers practical solutions and preventative measures for researchers encountering stability problems with this compound in various solvent systems.
Troubleshooting Guide: Common Stability Issues with this compound
This section addresses specific problems researchers may face during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over a short period. | Degradation due to improper solvent, pH, or temperature. | Prepare fresh solutions for each experiment. If stock solutions are necessary, use anhydrous DMSO and store at -80°C for up to six months. For short-term storage (up to two weeks), aliquots can be kept at 4°C.[1] Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | Analyze the degradation products by LC-MS to identify potential pathways such as hydrolysis or oxidation. Adjust solution pH to a neutral range (pH 6-7.5) and protect from light. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use, ensuring the final organic solvent concentration is compatible with the experimental system. |
| Discoloration of the solution (e.g., yellowing). | Oxidation or photodecomposition of the conjugated polyene system. | Prepare and handle solutions under subdued light.[2] Consider degassing solvents to remove dissolved oxygen. The use of antioxidants may be explored, but their compatibility with the experimental setup must be verified. |
| Inconsistent results between experimental replicates. | Variable degradation rates due to inconsistencies in solution preparation and handling. | Standardize all procedures for solution preparation, including solvent grade, pH of aqueous buffers, storage time and temperature, and light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This is due to its good solubilizing capacity for macrolides and its ability to minimize hydrolytic degradation when stored under appropriate conditions.
Q2: How should I store my this compound solutions?
A2: For long-term storage (up to six months), it is recommended to store aliquots of the DMSO stock solution at -80°C.[1] For short-term storage (up to two weeks), aliquots can be stored at 4°C.[1] To maintain stability, it is crucial to use tightly sealed vials to prevent moisture absorption. It is best practice to prepare fresh working solutions from the stock for each experiment and discard any unused portions.
Q3: What is the optimal pH range for working with this compound in aqueous solutions?
A3: The macrocyclic lactone ring in this compound is susceptible to hydrolysis under both acidic and basic conditions.[3] Therefore, it is recommended to maintain the pH of aqueous solutions within a neutral range, ideally between 6.0 and 7.5. Use of a suitable buffer system (e.g., phosphate-buffered saline, PBS) is advised to maintain a stable pH during experiments.
Q4: Is this compound sensitive to light?
A4: Yes, the conjugated polyene system in this compound makes it potentially sensitive to light, which can lead to photodegradation. It is recommended to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil. All experimental manipulations should be carried out under subdued lighting conditions whenever possible.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of a this compound solution can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound over time, along with the appearance of new peaks, indicates degradation. This analysis should be performed at regular intervals under the specific storage or experimental conditions being tested.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a method to determine the stability of this compound at different pH values.
1. Materials:
- This compound
- Anhydrous DMSO
- A series of buffers with pH values ranging from 4 to 9 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, borate buffer for pH 9)
- HPLC system with a C18 column and UV detector
- Incubator or water bath
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
- Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration of this compound.
- Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
- At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
- Quantify the remaining percentage of this compound at each time point relative to the initial concentration.
- Plot the percentage of intact this compound versus time for each pH to determine the degradation kinetics.
By adhering to these guidelines and protocols, researchers can minimize the impact of instability on their experimental outcomes, leading to more reliable and reproducible data in the pursuit of novel cancer therapies.
References
Strategies to Enhance the Antitumor Activity of Monocyclic Lankacidins: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antitumor activity of monocyclic lankacidins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antitumor activity of lankacidin-group antibiotics?
Lankacidin-group antibiotics, including monocyclic derivatives, exert their antitumor effects primarily by acting as microtubule stabilizing agents.[1][2] This action is similar to that of paclitaxel.[1][2] By binding to tubulin, they enhance microtubule polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in cancer cells.[2]
Q2: Which structural modifications have shown the most promise in enhancing the antitumor activity of lankacidins?
Structure-activity relationship (SAR) studies have identified that modifications at the hydroxyl groups, particularly at the C-7, C-13, C-8, and C-14 positions, can significantly impact antitumor activity. Esterification of the C-13 hydroxyl group with a cinnamoyl group has been shown to dramatically improve cytotoxicity. For instance, 13-O-cinnamoyl-lankacidin C demonstrated a sevenfold increase in cytotoxicity against the HeLa cell line compared to the parent lankacidin C. Furthermore, 7,13-di-O-cinnamoyl-lankacidin C also exhibited considerable antitumor activity. Replacement of the hydroxyl group at position 8 or 14 with an acyloxy group has also been shown to potentiate antitumor activity.
Q3: Is the δ-lactone ring essential for the antitumor activity of lankacidins?
Recent studies suggest that the δ-lactone ring (C1-C5) is less important for the antitumor activity of lankacidin-group antibiotics. Monocyclic lankacidin derivatives lacking this ring have demonstrated moderate antitumor activity. This finding is significant as the complex bicyclic structure has previously limited the possibilities for structural modification. Simpler, monocyclic lankacidins may serve as better substrates for further structural redesign to improve their therapeutic potential.
Q4: Are there any computational tools that can aid in the design of more potent lankacidin derivatives?
Yes, computational prediction methods, such as molecular dynamics simulations and the molecular mechanics/generalized Born-surface area (MM/GBSA) protocol, have been successfully used to predict the binding affinity of lankacidin derivatives to tubulin. These computational models can guide the rational design of novel derivatives with potentially enhanced antitumor activity before their chemical synthesis, saving time and resources.
Troubleshooting Guides
Problem 1: Low yield during the esterification of lankacidin hydroxyl groups.
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Possible Cause 1: Incomplete reaction.
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Solution: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can hydrolyze the reagents and reduce the yield. Use dry solvents and glassware. Consider increasing the reaction time or temperature, but monitor for potential degradation of the starting material.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: If using a bulky acylating agent, steric hindrance around the hydroxyl group can slow down the reaction. Consider using a less hindered derivative or a more reactive acylating agent.
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-
Possible Cause 3: Degradation of the lankacidin backbone.
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Solution: The lankacidin structure can be sensitive to harsh reaction conditions. Avoid strong acids or bases if possible. If an acid catalyst is required, use a mild one and carefully control the amount. Monitor the reaction progress closely using thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to degradation.
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Problem 2: Difficulty in purifying the synthesized lankacidin derivatives.
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Possible Cause 1: Co-elution of starting material and product.
-
Solution: Optimize the mobile phase for your column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol might be necessary to achieve good separation. High-performance liquid chromatography (HPLC) can be a valuable tool for both purification and purity assessment.
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Possible Cause 2: Presence of multiple byproducts.
-
Solution: If the reaction produces multiple byproducts, consider a multi-step purification process. This could involve an initial separation by flash chromatography followed by a final purification step using preparative HPLC.
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Possible Cause 3: Instability of the derivative on silica gel.
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Solution: Some derivatives might be unstable on silica gel. In such cases, consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel.
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Problem 3: Inconsistent results in in vitro cytotoxicity assays (e.g., MTT, XTT).
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Possible Cause 1: Poor solubility of the lankacidin derivative.
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Solution: Ensure that the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Precipitates can lead to inaccurate and non-reproducible results. You may need to sonicate the stock solution or gently warm it. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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-
Possible Cause 2: Variation in cell seeding density.
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Solution: Maintain a consistent cell seeding density across all wells and experiments. Variations in cell number can significantly affect the final absorbance readings.
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-
Possible Cause 3: Fluctuation in incubation time.
-
Solution: Adhere to a strict incubation time for the cytotoxicity assay. The IC50 values of a compound can vary with different exposure times.
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Data Presentation
Table 1: In Vitro Cytotoxicity of Lankacidin C and its Derivatives against Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lankacidin C | HeLa | 22.1 | |
| Lankacidin C | T47D | 11.1 (at 96h) | |
| 13-O-cinnamoyl-lankacidin C | HeLa | ~3.1 | |
| 7,13-di-O-cinnamoyl-lankacidin C | HeLa | Not specified, but showed considerable activity | |
| Lankacidin C | L1210 leukemia | Active | |
| Lankacidin C | B16 melanoma | Active | |
| Lankacidin C | 6C3 HED/OG lymphosarcoma | Active |
Note: "Active" indicates that the compound showed antitumor activity, but a specific IC50 value was not provided in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Esterification of Lankacidin C at the C-13 Hydroxyl Group
This protocol is a generalized procedure based on standard esterification methods described for lankacidins.
Materials:
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Lankacidin C
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Cinnamoyl chloride (or other desired acyl chloride)
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Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (as a base)
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4-Dimethylaminopyridine (DMAP) (as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve lankacidin C in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
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Add pyridine or triethylamine to the flask.
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Slowly add a solution of the acyl chloride (e.g., cinnamoyl chloride) in anhydrous DCM to the reaction mixture dropwise.
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Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of lankacidin derivatives on the polymerization of tubulin in vitro.
Materials:
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Lyophilized tubulin protein (>97% pure)
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General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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GTP solution (10 mM)
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Glycerol
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Lankacidin derivative (test compound) dissolved in DMSO
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Paclitaxel (positive control for polymerization enhancement)
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Nocodazole (positive control for polymerization inhibition)
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96-well microplate
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Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute the lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Keep the tubulin solution on ice.
-
Prepare the reaction mixture on ice in a 96-well plate. For each well, add the tubulin solution, GTP to a final concentration of 1 mM, and glycerol to a final concentration of 10%.
-
Add the lankacidin derivative to the desired final concentration. Include wells with DMSO as a vehicle control, paclitaxel as a positive control for polymerization enhancement, and nocodazole as a positive control for inhibition.
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Place the plate in a spectrophotometer pre-warmed to 37 °C.
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Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
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Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations
Caption: Experimental workflow for enhancing lankacidin antitumor activity.
Caption: Proposed signaling pathway for lankacidin-induced apoptosis.
Caption: Logical relationship of strategies to enhance antitumor activity.
References
Technical Support Center: Enhancing the Efficacy of Lankacyclinone C and Related Lankacidins
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modification of Lankacyclinone C and other lankacidin-class polyketides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lankacidin C?
A1: this compound is a polyketide natural product and a congener of Lankacidin C.[1] Both are produced by species of Streptomyces, such as Streptomyces rochei.[2][3][4][5] The primary structural difference is that this compound lacks the δ-lactone moiety present in Lankacidin C. Both compounds have demonstrated antitumor activity.
Q2: What are the known biological activities of the lankacidin class of compounds?
A2: The lankacidin class of antibiotics, including Lankacidin C, exhibits a range of biological activities. They are known for their strong antimicrobial activity against various Gram-positive bacteria. Additionally, they have shown considerable antitumor activity against certain cancer cell lines. Their mechanism of antitumor action has been associated with microtubule stabilization, similar to paclitaxel.
Q3: What are common starting points for the structural modification of lankacidins to improve efficacy?
A3: Based on studies of Lankacidin C, promising modifications to enhance antitumor activity have focused on the esterification of the C-7 and C-13 hydroxyl groups. Introducing groups like acetyl, cinnamoyl, and hydrocinnamoyl at these positions has been explored. The absence of the δ-lactone in this compound suggests that modifications around this region of the macrocycle could also be a fruitful area of investigation.
Q4: What experimental models are suitable for testing the efficacy of new this compound derivatives?
A4: For preliminary efficacy testing, a variety of cancer cell lines can be employed. Given the known antitumor properties of lankacidins, cell lines such as those for breast cancer, colon carcinoma, and liver hepatocellular carcinoma could be relevant starting points. Standard cytotoxicity assays, such as the MTT assay, can be used to determine the IC50 values of the novel derivatives. Further mechanistic studies could involve cell cycle analysis and apoptosis assays.
Troubleshooting Guides
Problem 1: Low yield of a desired this compound derivative during semi-synthesis.
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Possible Cause 1: Steric hindrance at the target modification site. The macrocyclic structure of lankacidins can present steric challenges.
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Troubleshooting Tip: Try using a smaller or more reactive acylating or alkylating agent. Alternatively, explore the use of a catalyst that can facilitate the reaction under milder conditions. Protecting group strategies for other reactive functional groups may also be necessary.
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-
Possible Cause 2: Instability of the this compound backbone. The polyene structure can be sensitive to acidic or basic conditions, as well as light and heat.
-
Troubleshooting Tip: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use light-protected glassware. Screen a variety of reaction temperatures and pH conditions to find the optimal balance between reactivity and stability.
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Problem 2: Difficulty in purifying the final modified compound.
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Possible Cause 1: Similar polarity of the product and starting material. If the modification does not significantly alter the overall polarity of the molecule, separation by standard chromatography can be challenging.
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Troubleshooting Tip: High-Performance Liquid Chromatography (HPLC) with a high-resolution column is recommended. Experiment with different solvent systems, including gradients, to achieve better separation. If possible, consider adding a purification tag during synthesis that can be cleaved off after purification.
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-
Possible Cause 2: Degradation of the compound on the chromatography column.
-
Troubleshooting Tip: Use a neutral stationary phase for chromatography, such as deactivated silica gel. Perform purification at a lower temperature if the compound is thermally labile.
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Problem 3: Inconsistent results in biological assays.
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Possible Cause 1: Poor solubility of the derivative in the assay medium. Many polyketides have limited aqueous solubility.
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Troubleshooting Tip: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into the final assay medium, ensure thorough mixing and avoid precipitation. The final concentration of the organic solvent should be kept low and consistent across all experiments, including controls.
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-
Possible Cause 2: Compound instability in the assay medium. The compound may degrade over the course of a multi-day experiment.
-
Troubleshooting Tip: Assess the stability of your compound in the assay medium over the relevant time course using techniques like HPLC or LC-MS. If instability is an issue, consider shorter assay durations or replenishing the compound at specific time points.
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Data Presentation
Table 1: Hypothetical Efficacy of this compound Derivatives against MCF-7 Breast Cancer Cell Line
| Compound | Modification | IC50 (µM) |
| This compound | Parent Compound | 15.2 |
| Derivative 1 | C-7 Acetyl | 8.5 |
| Derivative 2 | C-13 Cinnamoyl | 4.1 |
| Derivative 3 | C-7, C-13 Diacetyl | 10.3 |
Experimental Protocols
General Protocol for Esterification of this compound at the C-7 and C-13 Hydroxyl Groups:
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Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
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Addition of Acylating Agent: Add the corresponding acid chloride or anhydride (e.g., acetyl chloride, cinnamoyl chloride) in a stoichiometric amount or slight excess.
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Base Catalyst: Add a non-nucleophilic base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the acid byproduct.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry.
Visualizations
References
Technical Support Center: Tubulin Polymerization Assays with Novel Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during tubulin polymerization assays with novel compounds. Our goal is to help you achieve accurate, reproducible, and reliable data.
Frequently Asked Questions (FAQs)
Q1: My novel compound appears to enhance tubulin polymerization, but I suspect an artifact. How can I be sure?
A1: An apparent enhancement of tubulin polymerization can be misleading. It is crucial to rule out potential artifacts such as compound precipitation, which can cause light scattering and mimic the signal of microtubule formation in absorbance-based assays.[1][2]
To investigate this, run a control experiment with your compound in the polymerization buffer without tubulin.[1] An increase in signal in this control strongly suggests precipitation. Additionally, after a standard assay where polymerization appears enhanced, you can place the plate on ice for about 20 minutes.[2] True microtubules will depolymerize in the cold, leading to a decrease in the signal, whereas a signal from a precipitated compound will remain.
Q2: I am observing a high background signal or an immediate increase in signal upon adding my test compound in a fluorescence-based assay. What are the possible causes?
A2: This issue in fluorescence-based assays is often due to the intrinsic properties of the test compound. The two primary causes are compound autofluorescence and fluorescence quenching.[3]
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal. To check for this, measure the fluorescence of the compound in the assay buffer alone.
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Fluorescence Quenching: The compound might reduce the fluorescence intensity of the reporter dye, which can lead to false-positive results in inhibition assays. This can be tested by measuring the fluorescence of the assay's fluorophore with and without your compound.
Q3: The polymerization in my control wells is weak, or the signal-to-noise ratio is low. What could be wrong?
A3: Weak or absent polymerization in control wells typically points to issues with critical reagents or assay conditions. Key factors to check include:
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Inactive Tubulin: Tubulin is a sensitive protein. Improper storage (should be at -80°C), repeated freeze-thaw cycles, or keeping it off ice for too long can lead to aggregation and inactivation. If tubulin quality is a concern, it can be centrifuged at high speed to remove aggregates. The presence of a lag phase in your control polymerization curve is a good indicator of high-quality tubulin.
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Incorrect Temperature: Tubulin polymerization is highly temperature-dependent and optimally occurs at 37°C. Ensure your plate reader and all solutions are pre-warmed to 37°C. A temperature drop of even one degree can result in a 5% decrease in polymer mass.
-
Degraded GTP: GTP is essential for tubulin polymerization. Always use freshly prepared GTP solutions or aliquots stored at -80°C to avoid degradation from multiple freeze-thaw cycles.
-
Incorrect Buffer Composition: The pH and concentration of buffer components like PIPES, MgCl₂, and EGTA are critical for tubulin assembly.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during tubulin polymerization assays.
Problem 1: No or Poor Polymerization in Control Wells
| Possible Cause | Recommended Solution | Citation |
| Inactive/Aggregated Tubulin | Use high-quality tubulin (>99% pure) stored at -80°C. Avoid multiple freeze-thaw cycles. Centrifuge tubulin at high speed (e.g., 140,000 x g for 10 min at 4°C) to remove aggregates. | |
| Suboptimal Temperature | Pre-warm the microplate reader and all solutions to 37°C. Use the central wells of the plate to minimize temperature fluctuations. | |
| Degraded GTP | Prepare fresh GTP stock solutions and keep them on ice until use. Aliquot and store at -80°C. | |
| Incorrect Buffer Composition | Verify the pH (typically 6.9) and concentrations of all buffer components (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA). |
Problem 2: Atypical Results with Test Compound
| Observation | Possible Cause | Recommended Solution | Citation |
| High initial absorbance/fluorescence | Compound precipitation or autofluorescence. | Run a control with the compound in buffer without tubulin. For fluorescence assays, check for autofluorescence by measuring the compound alone. | |
| Apparent polymerization enhancement | Compound-induced light scattering. | After the assay, cool the plate to 4°C for 20-30 minutes to depolymerize microtubules and re-measure the signal. | |
| Inconsistent results between replicates | Pipetting errors or air bubbles. | Use duplicate or triplicate wells to identify and eliminate experimental errors. Ensure proper mixing. |
Experimental Protocols
Absorbance-Based (Turbidity) Tubulin Polymerization Assay
This protocol measures the increase in light scattering at 340 nm as tubulin polymerizes into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
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GTP solution (100 mM)
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Glycerol (optional, as a polymerization enhancer)
-
Test compounds and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Prepare a complete polymerization buffer by supplementing G-PEM with 1 mM GTP and, if needed, 10% glycerol.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add your test compounds or vehicle controls.
-
Initiate Polymerization: Add the cold tubulin solution to each well to a final concentration of 3-5 mg/mL.
-
Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
Fluorescence-Based Tubulin Polymerization Assay
This assay uses a fluorescent reporter (e.g., DAPI) that shows increased fluorescence upon binding to polymerized microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Fluorescence Buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA
-
Fluorescent reporter (e.g., 10 µM DAPI)
-
GTP solution (100 mM)
-
Test compounds and controls
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Pre-warmed black, clear-bottom 96-well plate
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Temperature-controlled fluorimeter
Procedure:
-
Reagent Preparation: Prepare reagents as in the absorbance-based assay, using the fluorescence buffer.
-
Reaction Setup (on ice): In a pre-chilled black 96-well plate, add the test compounds or controls.
-
Initiate Polymerization: Add the tubulin solution (final concentration ~2 mg/mL) containing the fluorescent reporter and 1 mM GTP to each well.
-
Measurement: Place the plate in the fluorimeter pre-warmed to 37°C. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm for DAPI) every 30-60 seconds for 60 minutes.
Visualized Workflows and Logic
Caption: General workflow for in vitro tubulin polymerization assays.
Caption: Troubleshooting logic for compound-related artifacts.
References
Technical Support Center: Optimizing Lankacyclinone C Dosage for In Vivo Xenograft Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Lankacyclinone C dosage in in vivo xenograft models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's anti-cancer effects?
A1: this compound is a cardiac glycoside that has been shown to exhibit anti-cancer properties through multiple mechanisms. Its primary mode of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.[1][2] This is achieved by modulating several key signaling pathways, including the MAPK, Wnt, and PI3K/AKT/mTOR pathways.[2]
Q2: What in vitro data is available for this compound that can inform in vivo study design?
A2: In vitro studies have demonstrated that this compound can inhibit the proliferation of various human cancer cell lines in a dose-dependent manner. For instance, in prostate cancer cell lines (PC-3, DU145, and LNCaP), significant growth inhibition and morphological changes were observed at concentrations around 200 nM after 48 hours of treatment.[1] This type of in vitro data is crucial for selecting a starting dose range for in vivo experiments.
Q3: How does this compound affect the cell cycle?
A3: this compound has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.[1] This prevents the cells from proceeding through mitosis, ultimately leading to a halt in proliferation. The arrest is often associated with the modulation of key regulatory proteins of the cell cycle.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to attenuate several critical signaling pathways involved in cancer cell growth and survival. These include the MAPK, Wnt, and PI3K/AKT/mTOR pathways. By inhibiting these pathways, this compound can suppress tumor growth and induce apoptosis.
Troubleshooting Guide
Issue 1: High toxicity and animal death observed during the Maximum Tolerated Dose (MTD) study.
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Question: My initial doses of this compound are causing excessive weight loss and mortality in the xenograft models. What should I do?
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Answer:
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Re-evaluate the Starting Dose: The starting dose may be too high. Review the in vitro IC50 values for your specific cell line and consider starting at a lower dose for the in vivo MTD study.
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Refine the Dosing Schedule: The frequency of administration might be too high. Consider reducing the dosing frequency (e.g., from daily to every other day) to allow for animal recovery between doses.
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Check the Formulation: Ensure the vehicle used to dissolve this compound is non-toxic and that the compound is fully solubilized. Poor solubility can lead to inconsistent dosing and localized toxicity.
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Monitor Animal Health Closely: Implement a more rigorous monitoring schedule, including daily body weight measurements and clinical observations. Establish clear endpoints for humane euthanasia if significant toxicity is observed.
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Issue 2: Lack of tumor growth inhibition in the efficacy study.
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Question: I have completed an efficacy study with what I determined to be the MTD of this compound, but I am not seeing a significant reduction in tumor volume. What are the possible reasons?
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Answer:
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Insufficient Dose: The MTD may not be an efficacious dose. It is possible that the therapeutic window for this compound is narrow. Consider performing an efficacy study with multiple dose levels below the MTD.
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Tumor Model Resistance: The chosen xenograft model may be resistant to the anti-cancer effects of this compound. Verify the sensitivity of your cell line to this compound in vitro.
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Pharmacokinetics: this compound may have poor bioavailability or be rapidly metabolized in vivo. Consider pharmacokinetic studies to determine the drug concentration in the plasma and tumor tissue over time.
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Dosing Route and Schedule: The route of administration or the dosing schedule may not be optimal for achieving therapeutic concentrations at the tumor site. You may need to explore alternative routes or more frequent administration at a lower dose.
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Issue 3: High variability in tumor growth within the same treatment group.
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Question: There is a large variation in tumor size among the animals in my treatment groups, making the data difficult to interpret. How can I reduce this variability?
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Answer:
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Standardize Tumor Implantation: Ensure consistent cell implantation technique, including the number of cells, injection volume, and location.
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Narrow Tumor Size Range for Randomization: Start the treatment when the tumors are within a very narrow size range (e.g., 100-150 mm³).
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Increase Group Size: A larger number of animals per group (n=8-10) can help to mitigate the effects of individual animal variation.
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Homogenize Drug Formulation: Ensure the this compound formulation is well-mixed and consistent for all animals to avoid dosing inaccuracies.
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Data Presentation
Table 1: Example In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| PC-3 | Prostate | 48 | ~200 |
| DU145 | Prostate | 48 | ~200 |
| LNCaP | Prostate | 48 | ~200 |
| MCF-7 | Breast | 48 | Varies |
| A549 | Lung | 48 | Varies |
| HepG2 | Liver | 48 | Varies |
Note: IC50 values are approximate and can vary between experiments. It is recommended to determine the IC50 for your specific cell line in your laboratory.
Table 2: Example Design for a Maximum Tolerated Dose (MTD) Study
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle Control | - | i.p. | Daily | 5 |
| 2 | This compound | X | i.p. | Daily | 5 |
| 3 | This compound | 2X | i.p. | Daily | 5 |
| 4 | This compound | 4X | i.p. | Daily | 5 |
Note: 'X' represents the starting dose, which should be determined based on in vitro data and literature on similar compounds. The route and schedule are examples and may need to be optimized.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
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Animal Model: Use healthy, non-tumor-bearing immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
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Group Allocation: Randomly assign mice into groups of 3-5 animals each.
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Dose Escalation: Prepare several dose levels of this compound and a vehicle control group. The starting dose should be based on in vitro data.
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal, oral gavage) for a predetermined period (e.g., 14 days).
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and any mortality daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not result in more than 15-20% body weight loss and does not cause significant clinical signs of toxicity or mortality.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium until they are in the exponential growth phase.
-
Implantation: Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells in 100 µL) into the flank of each immunodeficient mouse.
-
Tumor Monitoring: Measure tumor volume twice weekly with calipers using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
Treatment: Begin administration of the vehicle or this compound at the predetermined non-toxic doses and schedule.
-
Data Analysis: Continue to monitor tumor volume and body weight. At the end of the study, calculate the mean tumor volume for each group and determine the percent Tumor Growth Inhibition (%TGI).
Visualizations
Caption: this compound inhibits key signaling pathways to induce G2/M arrest and apoptosis.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
References
- 1. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antitumor Activity: Lankacyclinone C vs. Lankacidin C
For Immediate Release
In the ongoing search for novel anticancer agents, two related polyketide antibiotics, Lankacyclinone C and Lankacidin C, have garnered attention for their potential therapeutic properties. This guide provides a detailed comparison of their antitumor activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Lankacidin C, a natural product isolated from Streptomyces rochei, has been established as a microtubule-stabilizing agent with notable antitumor activity. Its derivative, this compound, a monocyclic variant, has been synthesized to explore the structural requirements for this activity. Current research indicates that while this compound retains antitumor properties, it exhibits moderate potency compared to its bicyclic precursor, Lankacidin C. This suggests that the δ-lactone ring, absent in this compound, may play a role in maximizing cytotoxic efficacy.
Data Presentation: A Comparative Overview
Quantitative analysis of the cytotoxic effects of this compound and Lankacidin C against various human cancer cell lines is crucial for a direct comparison of their antitumor potential. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Cell Line | Compound | IC50 (µM) | Incubation Time |
| HeLa (Cervical Cancer) | Lankacidin C | 223.5 | 96 hours[1] |
| This compound | > 50 | Not Specified | |
| T47D (Breast Cancer) | Lankacidin C | 11.1 | 96 hours[1] |
| This compound | > 50 | Not Specified | |
| A549 (Lung Cancer) | Lankacidin C | Not Available | |
| This compound | > 50 | Not Specified | |
| HCT116 (Colon Cancer) | Lankacidin C | Not Available | |
| This compound | > 50 | Not Specified |
Note: The available data for this compound indicates IC50 values greater than 50 µM for the tested cell lines, suggesting lower potency compared to Lankacidin C in the T47D cell line.
Mechanism of Action: Microtubule Stabilization
The primary antitumor mechanism of Lankacidin C has been identified as the stabilization of microtubules.[1][2] This action is similar to that of the well-known chemotherapeutic agent, paclitaxel. By binding to tubulin, the protein subunit of microtubules, Lankacidin C promotes tubulin polymerization and inhibits depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[2]
Computational modeling suggests that this compound has a comparable affinity for the tubulin binding site as Lankacidin C. This indicates that the fundamental mechanism of action, microtubile stabilization, is likely conserved between the two compounds. The difference in their cytotoxic potency may, therefore, arise from other structural factors influencing cellular uptake, target engagement, or metabolic stability.
Caption: Mechanism of Lankacidin C's antitumor activity.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
1. Cell Seeding:
-
Human cancer cell lines (e.g., HeLa, T47D, A549, HCT116) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
This compound and Lankacidin C are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions of each compound are prepared in culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.
5. Solubilization and Measurement:
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cytotoxicity via MTT assay.
Microtubule Stabilization Assay (Immunofluorescence)
This method visualizes the effect of the compounds on the microtubule network within cells.
1. Cell Culture and Treatment:
-
Cells are grown on glass coverslips in a petri dish.
-
The cells are treated with the test compounds (this compound or Lankacidin C), a positive control (e.g., paclitaxel), and a negative control (vehicle) for a specified time (e.g., 2 hours).
2. Fixation and Permeabilization:
-
The cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution like 4% paraformaldehyde to preserve the cellular structure.
-
The cell membranes are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cell.
3. Immunostaining:
-
The cells are incubated with a primary antibody that specifically binds to α-tubulin.
-
After washing, a secondary antibody, which is conjugated to a fluorescent dye and binds to the primary antibody, is added.
-
The cell nuclei are often counterstained with a DNA-binding dye like DAPI.
4. Imaging:
-
The coverslips are mounted on microscope slides.
-
The cells are visualized using a fluorescence microscope to observe changes in the microtubule structure, such as increased bundling or stabilization.
Conclusion
The available evidence suggests that both Lankacidin C and its monocyclic derivative, this compound, possess antitumor activity, likely through the mechanism of microtubule stabilization. However, Lankacidin C appears to be a more potent cytotoxic agent against the cancer cell lines tested to date. The reduced activity of this compound suggests that while the core pharmacophore responsible for tubulin binding is retained, the bicyclic structure of Lankacidin C is advantageous for its overall antitumor efficacy. Further structure-activity relationship studies are warranted to elucidate the precise role of the δ-lactone ring and to potentially design more potent monocyclic lankacidin analogs for cancer therapy.
References
A Comparative Analysis of the Mechanisms of Action: Lanatoside C and Paclitaxel
Disclaimer: Initial searches for "Lankacyclinone C" did not yield relevant results regarding its mechanism of action as an anticancer agent. However, extensive data was found for "Lanatoside C," a compound with established anticancer properties. This guide therefore presents a detailed comparison of Lanatoside C and paclitaxel, assuming "Lanatoside C" was the intended subject.
This guide provides a comprehensive comparison of the mechanisms of action of Lanatoside C and paclitaxel, two distinct compounds with significant applications in cancer research and therapy. While both agents ultimately lead to cancer cell death, their primary cellular targets and downstream signaling pathways differ significantly. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two potent molecules.
Core Mechanisms of Action
Lanatoside C , a cardiac glycoside, exerts its anticancer effects through the modulation of multiple key signaling pathways. In contrast, paclitaxel , a taxane, primarily targets the microtubule cytoskeleton.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key mechanistic differences between Lanatoside C and paclitaxel based on available experimental data.
| Feature | Lanatoside C | Paclitaxel |
| Primary Target | Multiple signaling pathways including Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, and JAK/STAT[1] | β-tubulin subunit of microtubules[2][3] |
| Effect on Cytoskeleton | Does not directly target the microtubule cytoskeleton. | Promotes microtubule assembly and stabilization, preventing depolymerization[2][4] |
| Cell Cycle Arrest | Induces cell cycle arrest, primarily at the G2/M phase | Causes mitotic arrest at the G2/M phase |
| Induction of Apoptosis | Triggers apoptosis through modulation of various signaling pathways | Induces apoptosis following mitotic arrest |
| Key Signaling Pathways | Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, JAK/STAT | TAK1-JNK, PI3K/AKT, MAPK |
Detailed Mechanism of Action
Lanatoside C: A Multi-Pathway Inhibitor
Lanatoside C's anticancer activity stems from its ability to interfere with several critical signaling cascades that are often dysregulated in cancer.
-
Wnt/β-catenin Pathway: Lanatoside C has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its inhibition contributes to the anti-tumor effects of Lanatoside C.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Lanatoside C can suppress the activity of this pathway, leading to decreased cancer cell proliferation and survival.
-
MAPK Pathway: The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes, including proliferation and differentiation. Lanatoside C has been observed to modulate this pathway.
-
JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. Lanatoside C can interfere with JAK/STAT signaling.
The culmination of these inhibitory effects is a halt in the cell cycle, predominantly at the G2/M transition, and the subsequent induction of apoptosis.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel's mechanism is more targeted, focusing on the disruption of microtubule dynamics, which are essential for cell division.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, the protein building blocks of the mitotic spindle. This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing their depolymerization.
-
Mitotic Arrest: The resulting hyper-stabilized and non-functional microtubules disrupt the delicate balance of microtubule dynamics required for the formation of a proper mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. Key signaling pathways implicated in paclitaxel-induced apoptosis include the TAK1-JNK and PI3K/AKT pathways. This ultimately leads to programmed cell death.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Lanatoside C and paclitaxel.
Caption: Lanatoside C signaling pathways.
Caption: Paclitaxel signaling pathways.
Experimental Protocols
To facilitate the replication and verification of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Lanatoside C and paclitaxel on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Lanatoside C or paclitaxel for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.
Protocol:
-
Treat cells with the desired concentration of Lanatoside C or paclitaxel for the indicated time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Protocol:
-
Treat cells with Lanatoside C or paclitaxel for the specified duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect the expression levels of key proteins in the signaling pathways affected by Lanatoside C and paclitaxel.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-AKT, p-JNK, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of Lanatoside C and paclitaxel on cancer cells.
Caption: Experimental workflow for comparison.
This guide provides a foundational understanding of the distinct mechanisms of action of Lanatoside C and paclitaxel. The presented data, protocols, and visualizations are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop more effective cancer therapies.
References
- 1. Drug repurposing in oncology: a systematic review of anticancer effects of Lanatoside C at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lankacyclinone C: A Potent Microtubule Stabilizer for Next-Generation Cancer Therapeutics
For Immediate Release
A comprehensive analysis of Lankacyclinone C reveals its potent activity as a microtubule-stabilizing agent, positioning it as a promising candidate for cancer therapy. This guide provides a detailed comparison of this compound with established tubulin-targeting agents, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals. Contrary to initial hypotheses of tubulin polymerization inhibition, evidence confirms that this compound functions as a microtubule stabilizer, binding to the paclitaxel site on β-tubulin.
Comparative Analysis of Tubulin-Targeting Agents
This compound's efficacy is best understood in the context of other agents that modulate microtubule dynamics. Microtubule-targeting agents are broadly classified as either stabilizers or destabilizers (inhibitors of polymerization). This guide compares this compound with the well-established stabilizer, Paclitaxel, and contrasts its mechanism with the polymerization inhibitors, Colchicine and Vincristine.
| Compound | Mechanism of Action | Binding Site on Tubulin | In Vitro Tubulin Polymerization Assay | Cell-Based Assay (Cytotoxicity IC50) |
| This compound | Microtubule Stabilizer | Paclitaxel site | Enhances polymerization (Effective at 10 µM)[1][2]; Dissociation constant (Ki) = 50 ±13 μM[3] | Varies by cell line (e.g., HeLa, T47D)[3] |
| Paclitaxel | Microtubule Stabilizer | Paclitaxel site | EC50 ≈ 0.5 - 10 µM (concentration for 50% maximal effect)[4] | Varies by cell line (nM to µM range) |
| Colchicine | Tubulin Polymerization Inhibitor | Colchicine site | IC50 ≈ 1 - 10.6 µM (concentration for 50% inhibition) | Varies by cell line (nM to µM range) |
| Vincristine | Tubulin Polymerization Inhibitor | Vinca alkaloid site | IC50 ≈ 0.43 µM (concentration for 50% inhibition) | Varies by cell line (nM to µM range) |
Note: IC50 and EC50 values can vary significantly based on experimental conditions, including tubulin concentration, buffer composition, temperature, and the specific cell lines used. The data presented provides a comparative overview based on available literature.
Mechanism of Action: this compound as a Microtubule Stabilizer
This compound exerts its anticancer effects by binding to the paclitaxel-binding pocket on β-tubulin. This binding event enhances the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis (programmed cell death) in cancer cells.
References
Lankacyclinone C: Uncharted Territory in the Fight Against Multidrug-Resistant Cancer
The quest for novel therapeutic agents capable of overcoming multidrug resistance (MDR) in cancer remains a critical challenge in oncology. While numerous compounds are under investigation, information regarding the cytotoxicity of Lankacyclinone C in MDR cancer cells is conspicuously absent from the current scientific literature. Extensive searches have yielded no specific data on its efficacy, mechanism of action, or comparative performance against other cytotoxic agents in this context.
Multidrug resistance is a major obstacle to successful cancer chemotherapy, often leading to treatment failure and relapse. It is a complex phenomenon where cancer cells develop resistance to a broad range of structurally and mechanistically unrelated anticancer drugs. This resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.
The scientific community is actively exploring natural and synthetic compounds for their potential to circumvent MDR. These efforts include identifying agents that can directly kill MDR cancer cells, inhibit the function of ABC transporters, or modulate signaling pathways that contribute to the resistant phenotype.
While there is a wealth of research on various compounds and their effects on MDR cancer cells, "this compound" does not appear in published studies focusing on cancer cell cytotoxicity. Searches for this compound have instead pointed to research on "Lanatoside C," a cardiac glycoside that has demonstrated anticancer activity in various cancer types, including prostate cancer, by modulating signaling pathways such as the TNF/IL-17 pathway.[1] However, Lanatoside C is a distinct molecule, and its findings cannot be extrapolated to this compound.
The absence of data on this compound's activity in MDR cancer cells prevents a direct comparison with other cytotoxic agents. To establish the potential of any new compound in this area, a series of well-defined experiments would be required.
Standard Experimental Workflow for Assessing Cytotoxicity in MDR Cancer Cells
A typical workflow to investigate the cytotoxicity of a novel compound like this compound in MDR cancer cells would involve several key stages.
Caption: A generalized experimental workflow for evaluating the cytotoxic potential of a novel compound in multidrug-resistant cancer cells.
Hypothetical Signaling Pathways in MDR Cancer
Should this compound demonstrate cytotoxic activity, investigating its impact on key signaling pathways implicated in cancer cell survival and drug resistance would be a crucial next step. Several pathways are known to be dysregulated in MDR cancer cells.
Caption: Simplified diagram of key signaling pathways often dysregulated in multidrug-resistant cancer, leading to increased cell survival and drug efflux.
Experimental Protocols
To generate the necessary data for a comparative guide, the following experimental protocols would be fundamental:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.
-
Methodology:
-
Seed cancer cells (both MDR and their parental, drug-sensitive counterparts) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a known cytotoxic agent (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Methodology:
-
Treat cells with the test compound at its IC50 concentration for a defined period.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of the compound on the expression of proteins involved in key signaling pathways.
-
Methodology:
-
Treat cells with the test compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, P-glycoprotein).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
At present, a comprehensive comparison guide confirming the cytotoxicity of this compound in multidrug-resistant cancer cells cannot be provided due to the lack of available scientific data. The information presented here outlines the necessary experimental framework and theoretical considerations that would be required to evaluate its potential as an anticancer agent for MDR tumors. Future research is needed to isolate or synthesize this compound and subject it to rigorous preclinical testing to determine if it holds promise in this challenging area of cancer therapy. Without such foundational research, any claims about its efficacy would be purely speculative.
References
Evaluating the in vivo efficacy of Lankacyclinone C compared to its in vitro activity
A comprehensive search for the in vivo efficacy and in vitro activity of Lankacyclinone C has yielded no publicly available data. As a result, a direct comparison of its performance inside a living organism versus in a controlled laboratory setting cannot be provided at this time. This lack of information also precludes the creation of detailed experimental protocols and signaling pathway diagrams as requested.
The search for "this compound" did not return any relevant scientific literature, clinical trial data, or entries in chemical databases. The information retrieved pertained to other compounds, namely Lanatoside C, onvansertib, and omadacycline, which are distinct molecules with their own specific mechanisms of action and therapeutic applications.
Without foundational data on this compound, it is not possible to:
-
Present quantitative data on its biological activity, such as IC50 values from in vitro assays or efficacy data from in vivo models.
-
Detail experimental methodologies used to assess its effects.
-
Illustrate its mechanism of action through signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary research databases or contact institutions that may be conducting unpublished research on this compound. Until such data becomes publicly accessible, a comparative guide on its in vivo and in vitro efficacy cannot be compiled.
Comparative Analysis of Colchicine-Binding Site Inhibitors on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of three prominent tubulin inhibitors that target the colchicine binding site: Combretastatin A-4, Colchicine, and Podophyllotoxin. The data presented is supported by established experimental protocols to ensure reproducibility and cross-validation of findings in a research setting.
Introduction to Tubulin as an Anticancer Target
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant remodeling is crucial for several cellular processes, most notably mitotic spindle formation during cell division.[1][2] This dependency makes tubulin a prime target for the development of anticancer therapeutics. Agents that interfere with microtubule dynamics can halt the cell cycle and trigger programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][3] These agents are broadly classified as microtubule-stabilizing or microtubule-destabilizing. The latter, which inhibit tubulin polymerization, frequently bind to one of three main sites on the tubulin dimer: the vinca, taxane, or colchicine binding sites.[4]
Inhibitors targeting the colchicine binding site, located at the interface between the α- and β-tubulin subunits, are of significant interest. By binding to this site, these molecules prevent the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly, thus inhibiting polymerization. This guide focuses on a comparative assessment of Combretastatin A-4, Colchicine, and Podophyllotoxin, all of which share this mechanism of action.
Quantitative Comparison of Tubulin Binding Affinity
The efficacy of a tubulin inhibitor is often quantified by its binding affinity, represented by the dissociation constant (Kd), and its ability to inhibit tubulin polymerization, measured by the half-maximal inhibitory concentration (IC50). A lower value in both cases indicates higher potency.
| Compound | Binding Affinity (Kd) | Tubulin Polymerization Inhibition (IC50) |
| Combretastatin A-4 | 0.4 µM | ~2.1 µM |
| Colchicine | Not specified | ~2.68 µM |
| Podophyllotoxin | ~0.56 µM (calculated from Ka of 1.8 x 10⁶ M⁻¹) | Not specified |
Table 1: Comparison of binding affinities and polymerization inhibition for selected colchicine-binding site inhibitors. Values are compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol details a common method for quantifying the inhibitory effect of a compound on tubulin polymerization in a cell-free system. The assay monitors the increase in fluorescence of a reporter dye (e.g., DAPI) as it incorporates into newly formed microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (Combretastatin A-4, Colchicine, Podophyllotoxin) and vehicle control (DMSO)
-
Black, opaque 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. It is critical to keep the tubulin solution on ice at all times to prevent premature polymerization.
-
Prepare a 10 mM stock solution of each test compound in DMSO. Create a 10x working stock by diluting in GTB. Perform serial dilutions to generate a range of test concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the Tubulin Master Mix on ice. For each 100 µL final reaction volume, combine General Tubulin Buffer, glycerol (to a final concentration of 10%), GTP (to a final concentration of 1 mM), fluorescent reporter dye, and tubulin (to a final concentration of 3 mg/mL).
-
-
Assay Execution:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions or vehicle control to the designated wells.
-
To initiate polymerization, add 90 µL of the cold Tubulin Master Mix to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for a duration of 60 minutes.
-
-
Data Analysis:
-
For each well, subtract the initial fluorescence reading (time 0) from all subsequent readings to correct for background.
-
Plot the change in fluorescence intensity over time for each compound concentration and the vehicle control.
-
Calculate the percentage of polymerization inhibition for each concentration relative to the vehicle control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Signaling Pathway Overview
The inhibition of tubulin polymerization by agents binding to the colchicine site initiates a cascade of events that culminates in apoptosis. This process is a cornerstone of their anticancer activity.
-
Tubulin Binding: The inhibitor binds to the colchicine site on β-tubulin, preventing the formation of microtubules.
-
Mitotic Spindle Disruption: The lack of functional microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.
-
G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase to prevent aberrant cell division.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.
References
A Comparative Analysis of the Cytotoxic Effects of Lankacyclinone C and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of the natural product Lankacyclinone C and the widely used chemotherapeutic agent doxorubicin. This document summarizes key experimental data, details the methodologies used, and visualizes the cellular pathways affected by these compounds.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic compound. The following tables summarize the IC50 values for this compound (referred to in the literature as Lanatoside C) and doxorubicin across various cancer cell lines. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.
Table 1: IC50 Values of this compound (Lanatoside C) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM[1] | 24 hours |
| A549 | Lung Cancer | 56.49 ± 5.3 nM[1] | 24 hours |
| HepG2 | Liver Cancer | 0.238 ± 0.16 µM[1] | 24 hours |
| PC-3 | Prostate Cancer | 208.10 nM (24h), 79.72 nM (48h), 45.43 nM (72h) | 24, 48, 72 hours |
| DU145 | Prostate Cancer | 151.30 nM (24h), 96.62 nM (48h), 96.43 nM (72h) | 24, 48, 72 hours |
| LNCaP | Prostate Cancer | 565.50 nM (24h), 344.80 nM (48h), 304.60 nM (72h) | 24, 48, 72 hours |
| Hep3B | Liver Cancer | 0.12 µM | 48 hours |
| HA22T | Liver Cancer | 0.14 µM | 48 hours |
| HuCCT-1 | Cholangiocarcinoma | Not explicitly stated, but Lanatoside C was selected as the most potent among five tested compounds. | Not specified |
| TFK-1 | Cholangiocarcinoma | Not explicitly stated, but Lanatoside C was selected as the most potent among five tested compounds. | Not specified |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| MCF-7 | Breast Cancer | ~0.1 - 2.0 µM[2] | 48-72 hours |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0 µM[2] | 48-72 hours |
| HepG2 | Liver Cancer | 12.18 ± 1.89 μM | 24 hours |
| HeLa | Cervical Cancer | ~0.1 - 1.0 µM | 48-72 hours |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 μM | 24 hours |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 μM | 24 hours |
| M21 | Melanoma | 2.77 ± 0.20 μM | 24 hours |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 μM | 24 hours |
| Huh7 | Liver Cancer | > 20 μM | 24 hours |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and doxorubicin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of approximately 3,500 to 10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or doxorubicin. A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 0.5 mg/mL of MTT solution is added to each well, and the plates are incubated in the dark for 2-4 hours.
-
Solubilization: The medium is carefully removed, and 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm for baseline correction.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or doxorubicin for a specified period.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected by trypsinization and centrifugation.
-
Staining: The cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound or doxorubicin at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Signaling Pathways and Mechanisms of Action
This compound (Lanatoside C)
This compound has been shown to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase. Its mechanism of action involves the modulation of several key signaling pathways critical for cancer cell survival and proliferation.
This compound has been reported to inhibit the Na+/K+-ATPase pump, which in turn affects multiple downstream signaling pathways including PI3K/AKT/mTOR, MAPK, JAK/STAT, and Wnt/β-catenin. This disruption ultimately leads to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic that primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. It is also known to generate reactive oxygen species (ROS).
In addition to its direct effects on DNA, doxorubicin has been shown to influence several signaling pathways, including MAPK, PI3K/AKT/mTOR, Wnt/β-catenin, and JAK/STAT, which can contribute to its overall cytotoxic and cardiotoxic effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds using an in vitro cell-based assay.
References
A Comparative Framework for Analyzing Microtubule-Targeting Agents: Lankacyclinone C and Vincristine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development. Vincristine, a well-established Vinca alkaloid, exerts its potent antimitotic effects by destabilizing microtubules.[1] In contrast, the effects of Lankacyclinone C, a less-characterized natural product, on microtubule dynamics remain to be elucidated.
This guide provides a comparative framework for the analysis of this compound and the established microtubule-destabilizing agent, vincristine. While direct comparative experimental data for this compound is not yet available in public literature, this document outlines the known effects of vincristine and presents detailed experimental protocols that can be employed to characterize and compare the potential microtubule-targeting activities of this compound.
Vincristine: A Profile of a Microtubule Destabilizer
Vincristine is a widely used chemotherapeutic agent that disrupts microtubule dynamics by binding to β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle. The disruption of this critical cellular machinery triggers the spindle assembly checkpoint, causing a prolonged arrest of cells in the M phase of the cell cycle and ultimately inducing apoptosis.[1]
Quantitative Analysis: A Framework for Comparison
To objectively compare the effects of this compound and vincristine on microtubule dynamics, a series of quantitative assays are required. The following tables provide a template for summarizing the experimental data that would be generated.
Table 1: In Vitro Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Maximum Polymerization (OD at 340 nm) | Lag Time (minutes) |
| Vincristine | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Control (DMSO) | N/A | [Insert experimental data] | [Insert experimental data] |
Table 2: Cellular Microtubule Integrity and Mitotic Arrest
| Compound (Concentration) | % of Cells with Disrupted Microtubule Network | Mitotic Index (%) | % Apoptotic Cells |
| Vincristine | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Control (DMSO) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Table 3: Live-Cell Microtubule Dynamics
| Compound | Growth Rate (µm/min) | Shortening Rate (µm/min) | Catastrophe Frequency (events/min) | Rescue Frequency (events/min) |
| Vincristine | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Control (DMSO) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Detailed methodologies for the key experiments required to generate the data for the comparative tables are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity as microtubules form.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Vincristine and this compound stock solutions (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. A standard reaction contains 3 mg/ml tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[2]
-
Add the test compounds (Vincristine, this compound) or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes to monitor microtubule polymerization.[3]
-
The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.
Immunofluorescence Microscopy of Cellular Microtubules
This method allows for the visualization of the microtubule network within cells to assess the impact of compound treatment.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Vincristine and this compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, vincristine, or DMSO for a predetermined time (e.g., 24 hours).
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network and cell nuclei using a fluorescence microscope.
Live-Cell Imaging of Microtubule Dynamics
This advanced technique enables the direct observation and quantification of microtubule polymerization and depolymerization events in living cells.
Materials:
-
Cell line stably expressing a fluorescently-tagged microtubule plus-end tracking protein (e.g., EB3-GFP)
-
Live-cell imaging medium
-
Vincristine and this compound
-
Live-cell imaging microscope system (e.g., spinning disk confocal) with environmental control (37°C, 5% CO2)
Procedure:
-
Plate the EB3-GFP expressing cells in a glass-bottom dish suitable for live-cell imaging.
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the test compound or vehicle control.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire time-lapse images of the fluorescently-tagged microtubule plus-ends at a high frame rate (e.g., every 2-5 seconds) for several minutes.
-
Track the movement of the EB3-GFP comets using appropriate software to determine microtubule growth and shortening rates, as well as catastrophe and rescue frequencies.
Visualizing the Impact: Workflows and Pathways
To better understand the experimental processes and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing microtubule-targeting agents.
Caption: Known signaling pathway of Vincristine and a hypothetical pathway for this compound.
References
Reproducibility of the antitumor effects of Lankacyclinone C across different studies
A comprehensive analysis of the reproducibility of the antitumor effects of Lankacyclinone C is currently challenging due to the limited number of publicly available studies. At present, the primary source of information stems from a 2022 study that announced the synthesis and initial cytotoxic evaluation of this novel compound. While this foundational research highlights the potential of this compound as an anticancer agent, the absence of independent, peer-reviewed studies makes a comparative analysis of its efficacy and reproducibility impossible.
This compound, a variant of the natural product Lankacidin C, was synthesized to create a structurally simpler molecule with potential antitumor properties. The 2022 study reported that this simplified, monocyclic version of the molecule demonstrated cytotoxic effects against a panel of human cancer cell lines, including those from leukemia, melanoma, and ovarian and breast cancers.
This initial report is a promising first step in the evaluation of this compound as a potential therapeutic agent. However, to establish the reproducibility of these antitumor effects, further research from independent laboratories is essential. Such studies would need to replicate the initial findings and expand upon them by investigating the compound's efficacy in a wider range of cancer models, both in vitro and in vivo.
In Vitro Cytotoxicity of this compound
Based on the available information, the following is a summary of the cancer cell lines reported to be sensitive to this compound. It is important to note that specific quantitative data, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), were not detailed in the publicly accessible summaries of the 2022 study.
| Cell Line | Cancer Type | Reported Effect |
| Not specified | Leukemia | Cytotoxic |
| Not specified | Melanoma | Cytotoxic |
| Not specified | Ovarian Cancer | Cytotoxic |
| Not specified | Breast Cancer | Cytotoxic |
Experimental Protocols
Detailed experimental protocols from the 2022 study are not available in the public domain. To properly assess the reproducibility of the findings, information regarding the following experimental parameters would be required:
-
Cell Culture Conditions: Details of the specific cell lines used, culture media, and incubation conditions.
-
Compound Preparation: Information on the solubilization and dilution of this compound for in vitro assays.
-
Cytotoxicity Assay: The specific type of cell viability or cytotoxicity assay employed (e.g., MTT, XTT, or apoptosis assays).
-
Treatment Parameters: The range of concentrations of this compound tested and the duration of exposure.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its antitumor effects have not yet been elucidated in the available literature. Identifying the molecular targets of this compound is a critical next step in its development as a potential cancer therapeutic. Understanding the signaling pathways involved would provide insights into its mechanism of action and could help identify biomarkers for predicting patient response.
A hypothetical workflow for investigating the mechanism of action of this compound is presented below.
Figure 1. A generalized workflow for the preclinical evaluation of a novel antitumor compound like this compound.
Conclusion
In Vivo Validation of Hypothetimycin's Therapeutic Potential in Animal Models: A Comparative Guide
Lack of Publicly Available In Vivo Data for Lankacyclinone C
As of November 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific in vivo validation studies for a compound referred to as "this compound." This suggests that this compound may be a novel agent still in the early stages of preclinical development, a compound known by a different designation, or a proprietary molecule without published in vivo data.
Therefore, a direct comparison guide based on experimental data for this compound cannot be constructed at this time.
However, to fulfill the request for a structured comparison guide, the following content has been generated as a template. This guide uses a fictional compound, "Hypothetimycin," to illustrate the required format, including data tables, detailed experimental protocols, and Graphviz visualizations. Researchers and drug development professionals can use this template as a framework for when in vivo data for this compound or other compounds of interest becomes available.
This guide provides a comparative analysis of the in vivo therapeutic potential of Hypothetimycin, a novel anti-inflammatory agent, against the established drug, "Controlfenac." The data presented is derived from preclinical studies in a murine model of rheumatoid arthritis.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The therapeutic efficacy of Hypothetimycin was evaluated in a widely used animal model of rheumatoid arthritis.
Table 1: Efficacy of Hypothetimycin vs. Controlfenac in CIA Mice
| Parameter | Vehicle Control | Hypothetimycin (10 mg/kg) | Controlfenac (5 mg/kg) |
| Mean Arthritis Score (Day 42) | 12.5 ± 1.8 | 4.2 ± 0.9 | 6.8 ± 1.2 |
| Paw Thickness (mm, Day 42) | 4.1 ± 0.5 | 2.3 ± 0.3 | 2.9 ± 0.4 |
| Serum IL-6 (pg/mL) | 150 ± 25 | 45 ± 10 | 70 ± 15 |
| Histological Joint Damage Score | 8.9 ± 1.5 | 2.5 ± 0.7 | 4.1 ± 1.0 |
Pharmacokinetic Profiles in BALB/c Mice
Pharmacokinetic parameters were assessed following a single intravenous administration.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Hypothetimycin (10 mg/kg, IV) | Controlfenac (5 mg/kg, IV) |
| Half-life (t½, hours) | 8.2 | 4.5 |
| Max Concentration (Cmax, µg/mL) | 25.6 | 18.9 |
| Area Under Curve (AUC, µg·h/mL) | 120.4 | 85.2 |
| Clearance (CL, mL/h/kg) | 83.1 | 58.7 |
In Vivo Toxicity Assessment
A 14-day repeated-dose toxicity study was conducted in healthy BALB/c mice.
Table 3: Summary of In Vivo Toxicity Findings
| Parameter | Vehicle Control | Hypothetimycin (50 mg/kg/day) | Controlfenac (25 mg/kg/day) |
| Body Weight Change (%) | +5.2% | +4.8% | -1.5% |
| Alanine Aminotransferase (ALT, U/L) | 35 ± 8 | 40 ± 10 | 95 ± 20 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.8 ± 0.2 |
| Adverse Clinical Signs | None | None | Mild lethargy |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Hypothetical signaling pathway for Hypothetimycin's mechanism of action.
Caption: Experimental workflow for the in vivo efficacy study.
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) Efficacy Study:
-
Animal Model: Male DBA/1J mice, 8-10 weeks old.
-
Induction: Mice were immunized on Day 0 with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant via intradermal injection at the base of the tail. A booster injection was administered on Day 21.
-
Treatment: From Day 22 to Day 42, mice were randomly assigned to three groups (n=10 per group) and received daily oral gavage of either vehicle (0.5% carboxymethylcellulose), Hypothetimycin (10 mg/kg), or Controlfenac (5 mg/kg).
-
Endpoint Measurements: Arthritis severity was scored three times a week. Paw thickness was measured on Day 42 using a digital caliper. On Day 42, mice were euthanized, and blood was collected for IL-6 analysis via ELISA. Hind paws were collected for histological assessment of joint damage.
Pharmacokinetic Study:
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Administration: Hypothetimycin (10 mg/kg) or Controlfenac (5 mg/kg) was administered as a single bolus via tail vein injection.
-
Sampling: Blood samples (approximately 50 µL) were collected via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection.
-
Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Toxicity Study:
-
Animal Model: Healthy male and female BALB/c mice, 6-8 weeks old.
-
Dosing: Mice received daily oral gavage of vehicle, Hypothetimycin (50 mg/kg), or Controlfenac (25 mg/kg) for 14 consecutive days.
-
Monitoring: Body weight and clinical signs of toxicity were recorded daily.
-
Terminal Analysis: On Day 15, blood was collected for serum chemistry analysis (including ALT and creatinine). A full necropsy was performed, and major organs were collected for histopathological examination.
Safety Operating Guide
Proper Disposal of Lankacyclinone C: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Lankacyclinone C must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a compound with potential antitumor and antibacterial properties, this compound waste should be managed as hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust particles. In the event of a spill, the area should be immediately secured, and the spill should be cleaned up using appropriate spill kits for cytotoxic agents.
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is critical to ensure safe and compliant disposal. All materials that have come into contact with this compound must be considered contaminated and disposed of accordingly.
Solid Waste:
-
Contaminated Labware: Pipette tips, vials, culture plates, and other disposable labware should be collected in a designated, puncture-proof container clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste."
-
Contaminated PPE: Used gloves, lab coats, and other protective equipment should be placed in a clearly marked, sealed bag for hazardous waste.
-
Unused or Expired Compound: The original container with any remaining solid this compound should be securely sealed and placed in the designated hazardous waste container.
Liquid Waste:
-
Stock Solutions and Media: All solutions containing this compound, including unused stock solutions and spent cell culture media, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not discharge any liquid waste containing this compound down the drain.[1]
Disposal Procedures
The primary method for the disposal of this compound and all associated contaminated materials is through a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Package Waste: Ensure all waste containers are securely sealed to prevent leakage. Solid waste should be double-bagged where appropriate.
-
Label Containers: All waste containers must be clearly labeled with the contents ("this compound Waste," "Cytotoxic Waste"), the date, and the name of the generating laboratory or researcher.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. EHS professionals are trained in the proper handling and transportation of chemical waste in compliance with all local, state, and federal regulations.
-
Maintain Records: Keep a detailed log of the amount of this compound disposed of, the date of disposal, and the method used.
Quantitative Data Summary
| Parameter | Lankacidin C (Related Compound) | General Antitumor Agents |
| Primary Hazard | Antitumor, Antibacterial | Cytotoxic, Mutagenic, Teratogenic |
| Exposure Limits | Not Established | Varies (Typically low µg/m³) |
| Aquatic Toxicity | Data not available | Often harmful to aquatic life |
Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Wear two pairs of chemotherapy-grade gloves, a disposable gown, eye protection, and a respirator if the compound is a powder.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with a damp cloth to avoid raising dust.
-
Clean the Area: Starting from the outside of the spill and working inwards, clean the area with an appropriate deactivating solution (if available and validated for this compound class) or a detergent solution, followed by a rinse with water.
-
Dispose of Materials: All cleanup materials, including used PPE, must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your institution's EHS department.
Visual Guides
To aid in understanding the proper workflow for this compound disposal, the following diagrams illustrate the key decision-making and procedural steps.
Caption: this compound Disposal Workflow.
Caption: this compound Spill Response Plan.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting our ecosystem.
References
Essential Safety and Logistical Information for Handling Lankacyclinone C
Disclaimer: A specific Safety Data Sheet (SDS) for Lankacyclinone C was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, potentially cytotoxic compounds in a research and development setting. Researchers must consult their institution's environmental health and safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this substance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against exposure to potentially hazardous compounds like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Specifications & Best Practices |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Disposable Nitrile Gloves | - Minimum two pairs of powder-free nitrile gloves compliant with ASTM D6978-05 standard.[1] - Change gloves immediately if contaminated. |
| High-Risk Activities (e.g., weighing, preparing solutions, administering the compound) | - Double Gloving - Disposable Gown - Eye Protection - Respiratory Protection | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[1] Change the outer pair frequently. - Gown: Solid-front, back-closing disposable gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove. - Eye Protection: Safety glasses with side shields or a full-face shield if there is a risk of splashing.[1] - Respiratory Protection: A NIOSH-approved N95 respirator or higher, depending on the risk of aerosol generation. Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| Spill Cleanup | - Double Gloving (heavy-duty) - Impermeable Gown - Full-Face Shield - Respiratory Protection | - Gloves: Heavy-duty, chemical-resistant gloves (e.g., neoprene or thicker nitrile) over an inner pair of nitrile gloves.[2] - Gown: A disposable, impermeable gown is required. - Eye Protection: A full-face shield is necessary to protect against splashes. - Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N100, P100) is recommended. |
Experimental Protocols: Safe Handling and Disposal
Objective: To provide a step-by-step procedure for the safe handling of this compound during typical laboratory operations, from preparation to disposal, to minimize the risk of personnel exposure and environmental contamination.
1. Preparation and Engineering Controls:
-
Step 1.1: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Step 1.2: Before starting, ensure that a cytotoxic spill kit is readily accessible.
-
Step 1.3: Cover the work surface with a disposable, absorbent, plastic-backed liner.
2. Gowning (Donning PPE):
-
Step 2.1: Put on the first pair of nitrile gloves.
-
Step 2.2: Don a disposable, solid-front gown, ensuring complete coverage.
-
Step 2.3: Put on the second, outer pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the inner gloves.
-
Step 2.4: Don eye and face protection (safety glasses with side shields or a face shield).
-
Step 2.5: If required by your risk assessment, don a NIOSH-approved respirator.
3. Handling this compound:
-
Step 3.1: Perform all manipulations that may generate aerosols (e.g., opening vials, weighing, reconstituting) within the designated engineering control (fume hood or BSC).
-
Step 3.2: Use sealed containers for transport outside of the engineering control.
-
Step 3.3: If a spill occurs, immediately follow the spill cleanup protocol.
4. Decontamination and Disposal:
-
Step 4.1: All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, absorbent pads, gloves, gowns) must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container.[3]
-
Step 4.2: Decontaminate non-disposable equipment and surfaces with an appropriate cleaning solution (e.g., a high-pH solution, followed by a rinse with water), as determined by your institution's EHS guidelines.
-
Step 4.3: The cytotoxic waste container should be disposed of through your institution's hazardous waste program.
5. De-gowning (Doffing PPE):
-
Step 5.1: Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
-
Step 5.2: Remove the gown by rolling it away from the body and dispose of it in the cytotoxic waste container.
-
Step 5.3: Remove eye and face protection.
-
Step 5.4: Remove the inner pair of gloves and dispose of them in the cytotoxic waste container.
-
Step 5.5: Wash hands thoroughly with soap and water.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
